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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Orthogonal Functionalization of 2-Chloro-4-ethenyl-5-methylpyridine: A Technical Guide

Executive Summary In modern drug discovery and advanced materials science, bifunctional building blocks are the cornerstone of modular synthesis. 2-Chloro-4-ethenyl-5-methylpyridine (also known as 2-chloro-5-methyl-4-vin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, bifunctional building blocks are the cornerstone of modular synthesis. 2-Chloro-4-ethenyl-5-methylpyridine (also known as 2-chloro-5-methyl-4-vinylpyridine, CAS: 1824124-26-6)[1] represents a highly versatile, orthogonally reactive scaffold.

This technical guide dissects the physicochemical properties and dual-reactivity profile of this molecule. The pyridine core provides fundamental basicity and coordination capabilities. The C2-chloro substituent serves as an electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr)[2]. Conversely, the C4-ethenyl (vinyl) group enables olefin metathesis, Heck couplings, and controlled radical polymerization[3]. The C5-methyl group acts as an electron-donating moiety that modulates the electronic landscape of the pyridine ring while providing steric shielding.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of 2-chloro-4-ethenyl-5-methylpyridine is critical for predicting its behavior in biological assays, formulation matrices, and organic solvents.

Quantitative Data Summary
PropertyValueCausality / Impact on Experimental Design
Molecular Formula C₈H₈ClNDefines the fundamental mass and elemental composition.
Molecular Weight 153.61 g/mol [1]Low molecular weight allows it to serve as a highly efficient, fragment-like building block in early-stage drug discovery.
CAS Number 1824124-26-6[1]Unique identifier for procurement and database cross-referencing.
Predicted LogP ~2.8Moderate lipophilicity dictates high solubility in aprotic organic solvents (DCM, THF, Toluene) but poor aqueous solubility, necessitating biphasic or co-solvent systems for aqueous reactions.
TPSA 12.89 ŲThe low Topological Polar Surface Area indicates a lack of hydrogen bonding donors, driving non-polar interactions and enabling high membrane permeability.

Electronic Causality: The electron-withdrawing nature of the chlorine atom at the C2 position lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine. This reduces its basicity, mitigating unwanted protonation in mildly acidic conditions, while simultaneously increasing the electrophilicity of the C2 carbon, priming it for cross-coupling[2].

Reactivity Mapping & Mechanistic Pathways

The true value of 2-chloro-4-ethenyl-5-methylpyridine lies in its orthogonal reactivity. As an Application Scientist, I leverage this duality to build complex architectures without requiring tedious protection/deprotection steps.

  • C2-Position (Electrophilic Core): The C-Cl bond in 2-chloropyridines is notoriously strong and sluggish in standard Suzuki couplings. Furthermore, the pyridine nitrogen can coordinate to and poison the palladium catalyst[2]. To overcome this, bulky, electron-rich phosphine ligands (such as Buchwald ligands or ortho-borylphenylphosphines) are required to accelerate oxidative addition and sterically block nitrogen coordination[4].

  • C4-Position (Vinyl Group): The ethenyl group is conjugated with the pyridine ring, making it highly reactive toward radical and anionic polymerization. Controlled polymerization techniques, such as Lewis pair polymerization or Reversible Addition-Fragmentation chain Transfer (RAFT), can yield well-defined, sequence-regulated copolymers with narrow molecular weight distributions[3]. Additionally, yttrium-catalyzed end-functionalized polymerization leverages this vinyl group for advanced material synthesis[5].

Reactivity Molecule 2-Chloro-4-ethenyl- 5-methylpyridine C2_Chloro C2-Chloro Position (Electrophilic) Molecule->C2_Chloro C4_Vinyl C4-Vinyl Position (Polymerizable/Olefinic) Molecule->C4_Vinyl Suzuki Pd-Catalyzed Cross-Coupling C2_Chloro->Suzuki SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Chloro->SNAr Heck Heck Reaction (Olefin Functionalization) C4_Vinyl->Heck Polymerization RAFT / ATRP Polymerization C4_Vinyl->Polymerization

Caption: Orthogonal reactivity pathways of 2-chloro-4-ethenyl-5-methylpyridine.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality and mechanistic success.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C2 Position

Objective: Couple an arylboronic acid to the C2 position without polymerizing or oxidizing the C4-vinyl group[6].

  • Reagent Setup (Inert Atmosphere): In a flame-dried Schlenk tube, combine 2-chloro-4-ethenyl-5-methylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed degradation of the vinyl group.

  • Catalyst Activation: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Evacuate and backfill with Argon (3x). Causality: XPhos is bulky and electron-rich, facilitating the difficult oxidative addition into the C-Cl bond while its steric bulk prevents coordination of the pyridine nitrogen to the Pd center[2].

  • Solvent Addition & Heating: Inject degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 80 °C.

  • In-Process Validation (Self-Validation Step): Withdraw a 10 µL aliquot at 1h and 3h. Dilute in MeCN and analyze via LC-MS. The reaction is self-validating because conversion can be directly correlated to the disappearance of the characteristic ³⁵Cl/³⁷Cl (3:1) isotope pattern of the starting material (m/z 154/156 [M+H]⁺). If the starting material persists, incomplete catalyst activation has occurred, and the reaction must be spiked with an additional 1 mol% Pd complex.

  • Workup: Cool to room temperature, filter through Celite, and purify via silica gel chromatography.

Protocol Step1 1. Reagent Setup (Inert Atmosphere) Step2 2. Pd Catalyst Activation Step1->Step2 Step3 3. Oxidative Addition (C-Cl Bond Cleavage) Step2->Step3 Step4 4. Transmetalation & Reductive Elimination Step3->Step4 Validation In-Process Validation (LC-MS / TLC) Step4->Validation Validation->Step2 Incomplete Conversion Product C2-Functionalized Pyridine Derivative Validation->Product

Caption: Step-by-step self-validating workflow for Pd-catalyzed cross-coupling.

Protocol 2: Controlled Radical Polymerization (RAFT) of the C4-Vinyl Group

Objective: Synthesize a well-defined poly(2-chloro-5-methyl-4-vinylpyridine) block for materials applications[3].

  • Monomer Purification: Pass 2-chloro-4-ethenyl-5-methylpyridine through a basic alumina plug immediately prior to use. Causality: Removes trace radical inhibitors (e.g., TBC) that would quench the initiation step.

  • Degassing and Initiation: In a Schlenk flask, dissolve the monomer, a trithiocarbonate RAFT agent, and AIBN (Initiator) in DMF (Monomer:RAFT:AIBN ratio of 100:1:0.1). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; strict anaerobic conditions are mandatory.

  • Chain Propagation: Immerse the flask in a pre-heated oil bath at 70 °C. The RAFT agent ensures a low concentration of active radicals, preventing irreversible termination and ensuring a narrow dispersity (Đ < 1.2).

  • In-Process Validation (Self-Validation Step): Monitor monomer conversion via ¹H NMR by tracking the disappearance of the vinylic protons (δ 5.5-6.8 ppm) relative to the static 5-methyl protons (δ 2.3 ppm). A linear pseudo-first-order kinetic plot validates the controlled, "living" nature of the polymerization[3].

  • Termination: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer in cold diethyl ether.

References

  • Ding, Q., Zhao, W., Li, F., He, J., & Zhang, Y. "Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair." Science China Chemistry 67.8 (2024): 2737-2746.[Link]

  • Malacea, R., Chahdoura, F., Devillard, M., Saffon, N., & Gomez, M. "ortho-(Dimesitylboryl)phenylphosphines: Positive Boryl Effect in the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridines." Advanced Synthesis & Catalysis 355.11-12 (2013): 2274-2284.[Link]

  • Lu, E., et al. "End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes." Journal of the American Chemical Society 133.38 (2011): 14888-14891.[Link]

Sources

Exploratory

crystal structure and x-ray diffraction of 2-Chloro-4-ethenyl-5-methylpyridine

[label="5. Structure Solution\n(SHELXT / Direct Methods)", fillcolor="#F8 Fig 1. Supramolecular interaction hierarchy dictating crystal packing and mechanical properties. Experimental Methodology: Self-Validating XRD Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Structure Solution\n(SHELXT / Direct Methods)", fillcolor="#F8

Fig 1. Supramolecular interaction hierarchy dictating crystal packing and mechanical properties.

Experimental Methodology: Self-Validating XRD Protocols

To accurately determine the atomic coordinates and anisotropic displacement parameters of 2-chloro-4-ethenyl-5-methylpyridine, researchers must employ rigorous Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) workflows. The following protocols are designed as self-validating systems, ensuring that experimental errors are caught in real-time.

Protocol A: Single-Crystal Growth and Selection
  • Step 1: Solvent Screening. Dissolve 50 mg of the compound in a binary solvent system (e.g., Dichloromethane/Hexane 1:3 v/v). Causality: The polar halogenated solvent ensures initial dissolution, while the non-polar anti-solvent drives slow supersaturation, preventing the kinetic trapping of amorphous aggregates.

  • Step 2: Controlled Evaporation. Pierce the vial cap with a 23G needle and incubate at 4 °C. Causality: Low-temperature evaporation minimizes the thermal degradation of the ethenyl group and slows the nucleation rate, yielding diffraction-quality single crystals.

  • Validation Check: Examine the crystals under a polarized light microscope. A crystal that extinguishes light uniformly every 90° of rotation validates that it is a single domain (not twinned) and suitable for diffraction.

Protocol B: SC-XRD Data Collection and Refinement
  • Step 1: Cryogenic Mounting. Coat the selected crystal ( ≈0.2×0.1×0.1 mm) in paratone oil and mount it on a MiTeGen loop. Immediately transfer to a 100 K nitrogen cryostream on the diffractometer. Causality: Cryocooling is mandatory. It freezes the rotation of the 5-methyl group and dampens the libration of the 4-ethenyl moiety, which would otherwise artificially shorten the apparent C=C bond lengths in the electron density map.

  • Step 2: Data Acquisition. Utilize Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Validation Check 1 (Data Quality): After integration, calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the absorption correction (multi-scan) was successful and the crystal did not suffer radiation damage.

  • Step 3: Structure Solution. Solve the phase problem using dual-space or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Check 2 (Model Completeness): The final refinement must yield an R1​ value <5% , and the highest residual electron density peak in the difference Fourier map must be <0.5e−/A3 . This validates that all atoms, including hydrogens, have been correctly assigned.

Workflow N1 1. Solvent Screening & Slow Evaporation N2 2. Optical Microscopy (Birefringence Check) N1->N2 N3 3. Cryogenic Mounting (100 K) (Minimizes Thermal Libration) N2->N3 N4 4. X-Ray Diffraction (Mo Kα / Cu Kα) N3->N4 N5 5. Structure Solution (SHELXT / Direct Methods) N4->N5 N6 6. Refinement & Validation (CheckCIF / R1 < 5%) N5->N6

Fig 2. Self-validating SC-XRD workflow for halogenated vinylpyridines.

Quantitative Data: Expected Structural Parameters

Based on crystallographic principles and analogous halogenated pyridine structures 1, the quantitative metrics for 2-chloro-4-ethenyl-5-methylpyridine are summarized below. The presence of the chlorine atom typically forces the molecule into a centrosymmetric space group (e.g., P21​/c or Pbca ) to maximize dipole cancellation and facilitate halogen bonding.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value RangeCausality / Significance
Crystal System Monoclinic or OrthorhombicDriven by the asymmetric steric bulk of the methyl/ethenyl groups.
Space Group P21​/c or Pbca Centrosymmetric packing minimizes bulk dipole moments.
Temperature 100(2) KRequired to suppress dynamic disorder of the vinyl group.
Z (Molecules/Unit Cell) 4 or 8Standard packing efficiency for small aromatic heterocycles.
Calculated Density ( ρ ) 1.25 - 1.35 g/cm3 Indicates a moderately tightly packed lattice, typical of halogenated APIs.
Table 2: Key Bond Lengths and Non-Covalent Interactions
Structural FeatureDistance (Å) / Angle (°)Interpretation
C(2)−Cl Bond Length 1.73 - 1.75 ÅStandard aromatic C−Cl bond; slight elongation indicates strong halogen bonding.
C(4)−C(vinyl) Bond Length 1.46 - 1.48 ÅIndicates partial conjugation between the pyridine ring and the alkene.
C=C (Ethenyl) Bond Length 1.31 - 1.33 ÅStandard double bond. Shortening indicates unresolved thermal libration.
C−Cl⋯N (Halogen Bond) 3.00 - 3.20 ÅDistance below the sum of van der Waals radii (3.25 Å) confirms σ -hole interaction.
Centroid-Centroid ( π−π ) 3.60 - 3.90 ÅSlipped-stacking due to steric clash of the 5-methyl group.

Implications for Drug Development and Formulation

Understanding the crystal structure of 2-chloro-4-ethenyl-5-methylpyridine transcends basic chemistry; it directly informs the manufacturability of the compound as an Active Pharmaceutical Ingredient (API) intermediate.

Mechanical Properties and Tableting: The presence of the 2-chloro substituent significantly alters the mechanical properties of the crystal. As demonstrated in crystal engineering studies of halogenated pyridines, specific halogen substitution patterns create distinct 2D slip planes within the crystal lattice 2. If the C−Cl⋯N halogen bonds form corrugated 2D sheets with weak dispersive forces holding the sheets together, the crystal will exhibit plastic deformation under stress. This is highly favorable for pharmaceutical milling and tableting, as it prevents brittle fracture and ensures uniform particle size distribution.

Chemical Stability: The precise crystallographic mapping of the 4-ethenyl groups dictates the compound's shelf-life. If the SC-XRD data reveals that adjacent vinyl groups are aligned parallel to one another at a distance of less than 4.2 Å, the bulk powder will be highly susceptible to solid-state degradation (photopolymerization) under ambient light. In such cases, formulation scientists must mandate opaque blister packaging or co-crystallization strategies to disrupt the topochemical alignment.

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Foundational

Technical Whitepaper: 2-Chloro-4-ethenyl-5-methylpyridine – Safety, Toxicity, and Handling Protocols

Executive Summary 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6), also referenced as 2-chloro-5-methyl-4-vinylpyridine, is a highly specialized bifunctional building block utilized in advanced pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6), also referenced as 2-chloro-5-methyl-4-vinylpyridine, is a highly specialized bifunctional building block utilized in advanced pharmaceutical synthesis and polymer therapeutics[1][2]. As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets (SDS). Here, we will dissect the causality behind the compound's reactivity, outline its toxicological profile based on its structural moieties, and provide field-proven, self-validating protocols for safe handling and chemoselective functionalization.

Physicochemical Profiling & Structural Causality

The utility and hazard profile of 2-chloro-4-ethenyl-5-methylpyridine stem from two orthogonal reactive sites:

  • The 2-Chloropyridine Core: Highly electron-deficient, making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3].

  • The 4-Vinyl (Ethenyl) Moiety: Prone to radical-initiated autopolymerization and acts as a potent Michael acceptor[4][5].

Table 1: Physicochemical Properties & Storage Directives

PropertyValue / Description
Chemical Name 2-Chloro-4-ethenyl-5-methylpyridine
CAS Number 1824124-26-6[1]
Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
Physical State Liquid (Predictive, based on structural analogs)[6]
Storage Requirements < -10°C, inert atmosphere, protected from light[5][7]

Comprehensive Toxicity Profile & Mechanistic Hazards

Because isolated in vivo toxicological data for this specific CAS is limited, we must extrapolate from its primary structural analogs: 4-vinylpyridine and 2-chloro-5-methylpyridine[3][5]. The synergistic presence of a halogenated pyridine and a vinyl group creates a severe hazard profile.

Acute Toxicity & Corrosivity

The compound is highly toxic via oral, dermal, and inhalation routes[4][8]. The electron-deficient vinylpyridine structure is highly corrosive to mucous membranes, causing severe skin burns and irreversible eye damage (GHS Category 1B)[4][5].

Mechanistic Toxicology (Sensitization & Cytotoxicity)

The vinyl group acts as a strong electrophile. In biological systems, it undergoes spontaneous Michael addition with cellular nucleophiles, particularly the thiol groups of glutathione (GSH) and cysteine residues in proteins. This irreversible alkylation depletes cellular antioxidants, leading to severe oxidative stress, protein misfolding, and subsequent cytotoxicity. This mechanism is the root cause of its classification as a potent skin sensitizer (Category 1)[9].

ToxicityPathway A 2-Chloro-4-ethenyl- 5-methylpyridine C Michael Addition (Alkylation) A->C B Cellular Nucleophiles (e.g., GSH, Proteins) B->C D GSH Depletion & Protein Adducts C->D E Oxidative Stress & Cytotoxicity D->E

Fig 1. Mechanism of cellular toxicity via Michael addition to the vinyl moiety.

Safety Data Sheet (SDS) Directives & GHS Classifications

To ensure a self-validating safety environment, all handling must align with the following extrapolated GHS classifications[4][5].

Table 2: GHS Hazard Classifications & Engineering Controls

Hazard ClassGHS CategoryCausality & Required Engineering Control
Flammable Liquid Category 3Vapors form explosive mixtures. Use non-sparking tools and ground equipment[4].
Acute Toxicity Category 3Rapid systemic absorption. Handle strictly inside a certified chemical fume hood[5].
Skin Corrosion Category 1BCauses severe burns. Mandates heavy-duty nitrile/neoprene gloves and face shield[4].
Skin Sensitization Category 1Protein alkylation. Prevent all dermal contact to avoid immune-mediated rash.
Aquatic Toxicity Chronic Cat 2Persistent environmental hazard. Collect all waste in dedicated halogenated streams.

Autopolymerization: Risks and Storage Causality

One of the most critical hazards of 2-chloro-4-ethenyl-5-methylpyridine is autopolymerization.

The Causality: Exposure to light, ambient heat, or trace impurities (like oxygen or metal ions) generates free radicals. The vinyl group rapidly propagates these radicals in a highly exothermic chain reaction. If this occurs in a sealed container, the rapid pressure buildup can cause explosive rupture[4][5].

Storage Protocol: The material must be stored at temperatures below -10°C (ideally -20°C) under an inert argon atmosphere[5][7]. It is highly recommended to maintain the presence of a polymerization inhibitor (such as 4-tert-butylcatechol or hydroquinone) during long-term storage to scavenge ambient radicals.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

When utilizing this compound in drug development, researchers often need to functionalize the C-Cl bond while preserving the delicate vinyl group for downstream click chemistry or polymerization. The following protocol is a self-validating system designed to prevent autopolymerization during cross-coupling.

Step-by-Step Methodology
  • System Preparation (Self-Validation Step): Flame-dry a Schlenk flask and backfill with ultra-pure Argon three times. Validation: Ensure the vacuum gauge reads <0.1 mbar before the final Argon backfill to confirm a strictly anhydrous and oxygen-free environment. Trace oxygen initiates polymerization.

  • Reagent Loading: Under positive Argon flow, add the boronic acid derivative (1.1 eq), Pd(dppf)Cl2 catalyst (0.05 eq), and anhydrous K3PO4 (2.0 eq).

  • Substrate Addition: Inject 2-chloro-4-ethenyl-5-methylpyridine (1.0 eq) using a gas-tight syringe. Crucial Causality Step: Add 100 ppm of BHT (butylated hydroxytoluene) to the reaction mixture. This acts as a radical scavenger to suppress thermal autopolymerization of the vinyl group during heating.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v). Causality: Degassing removes dissolved oxygen, preventing catalyst oxidation and radical initiation.

  • Controlled Heating: Heat the reaction strictly to 75°C. Do not exceed 80°C, as the thermal activation barrier for autopolymerization is easily breached above this threshold.

  • In-Process Control (IPC): After 4 hours, pull a 10 µL aliquot, quench in EtOAc/H2O, and analyze via LC-MS. Validation: The presence of the desired mass with the intact vinyl isotopic pattern confirms successful chemoselective coupling.

Workflow Step1 1. Purge Schlenk Flask (Argon/N2) Step2 2. Add 2-Chloro-4-ethenyl- 5-methylpyridine & BHT Step1->Step2 Step3 3. Add Pd-Catalyst & Boronic Acid Step2->Step3 Step4 4. Degassed Solvent & Base Addition Step3->Step4 Step5 5. Controlled Heating (Max 75°C) Step4->Step5

Fig 2. Step-by-step inert atmosphere workflow for cross-coupling of the core.

References

  • [1] Title: 2-Chloro-5-methyl-4-vinylpyridine | Source: BLD Pharm | URL: 1

  • [7] Title: 2-Chloro-5-vinylpyridine | Source: BLD Pharm | URL:7

  • [2] Title: 2-Chloro-4-ethenyl-5-methylpyridine | Source: Chemsrc | URL: 2

  • [8] Title: 4-Vinylpyridine - Safety Data Sheet | Source: ChemicalBook | URL: 8

  • [9] Title: 4-Vinylpyridine SDS, 100-43-6 Safety Data Sheets | Source: ECHEMI | URL:9

  • [3] Title: 5 - SAFETY DATA SHEET: 2-Chloro-5-methylpyridine | Source: Fisher Scientific | URL: 3

  • [4] Title: 4-Vinylpyridine - Safety Data Sheet | Source: Scientific Polymer Products | URL:4

  • [6] Title: 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets | Source: ECHEMI | URL: 6

  • [5] Title: SAFETY DATA SHEET - 4-Vinylpyridine, stabilized | Source: Fisher Scientific | URL: 5

  • Title: Safety Data Sheet: 4-vinylpyridine | Source: G-Biosciences | URL:

Sources

Exploratory

Solubility Profile of 2-Chloro-4-ethenyl-5-methylpyridine in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In modern drug development and API (Active Pharmaceutical Ingredient) synthesis, functionalized pyridines serve as critical building blocks. 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and API (Active Pharmaceutical Ingredient) synthesis, functionalized pyridines serve as critical building blocks. 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6)[1] is a highly versatile intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Because of its unique combination of functional groups—a deactivating halogen, a reactive vinyl group, and a lipophilic methyl moiety—it exhibits a highly specific solubility profile.

This whitepaper provides an in-depth, self-validating technical guide to the theoretical and empirical solubility profile of 2-Chloro-4-ethenyl-5-methylpyridine, designed to help process chemists optimize crystallization, extraction, and reaction workflows.

Physicochemical Profiling & Structural Causality

To accurately predict solubility, one must first understand the causality behind the molecule's structural features:

  • Pyridine Core & C2-Chlorine: The basicity of an unsubstituted pyridine nitrogen (pKa ~5.2) typically allows for aqueous solubility via protonation in mild acids. However, the strong electron-withdrawing inductive effect of the chlorine atom at the 2-position drastically lowers the pKa of the nitrogen to < 1.0. Consequently, the molecule resists protonation, rendering it highly lipophilic and practically insoluble in aqueous media.

  • C4-Ethenyl (Vinyl) Group: The ethenyl group adds non-polar, π -electron density. While this increases affinity for aromatic and polar aprotic solvents, it introduces a severe risk of radical-induced polymerization[2]. Solvents must be degassed, and peroxide-forming ethers (like Tetrahydrofuran) must be strictly monitored or inhibited with BHT.

  • C5-Methyl Group: The methyl group provides steric shielding to the pyridine ring and further increases the dispersion forces ( δD​ ), pushing the molecule's solubility envelope toward moderately non-polar organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before conducting empirical trials, we establish a predictive model using the[3]. By applying group contribution methods, the cohesive energy density of 2-Chloro-4-ethenyl-5-methylpyridine is estimated as follows:

  • Dispersion ( δD​ ): ~18.5 MPa 1/2 (Driven by the aromatic ring, chlorine, and π -bonds).

  • Polarity ( δP​ ): ~6.5 MPa 1/2 (Driven by the asymmetric C-Cl bond and the pyridine nitrogen).

  • Hydrogen Bonding ( δH​ ): ~3.5 MPa 1/2 (Low, as the molecule acts only as a weak H-bond acceptor and lacks H-bond donors).

This theoretical profiling places the compound in the same solubility sphere as halogenated solvents, aromatic hydrocarbons, and polar aprotic solvents, while predicting poor affinity for highly hydrogen-bonded networks (water) and extreme non-polar aliphatics (heptane).

Empirical Solubility Screening Protocol

To validate the HSP model, an empirical screening protocol based on a modified [4] is employed. This self-validating system ensures thermodynamic equilibrium and prevents degradation artifacts.

Step-by-Step Methodology:
  • Solvent Preparation: Select a library of[5]. Degas all solvents via nitrogen sparging for 15 minutes to displace dissolved oxygen, mitigating the risk of vinyl oxidation.

  • Saturation: Add an excess of 2-Chloro-4-ethenyl-5-methylpyridine (approx. 500 mg) to 2.0 mL of each solvent in amber glass vials (to prevent photo-induced polymerization).

  • Equilibration: Agitate the vials in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium between the solid and solvated phases[6].

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (isocratic elution, C18 column, 254 nm detection) against a validated calibration curve.

SolubilityWorkflow Start Compound: 2-Chloro-4-ethenyl-5-methylpyridine HSP HSP Predictive Modeling (Theoretical Profiling) Start->HSP Solvent Solvent Library Selection (ICH Q3C Compliant) HSP->Solvent Shake Shake-Flask Method (OECD 105 Protocol) Solvent->Shake HPLC HPLC/UV Quantification (Isothermal at 25°C) Shake->HPLC Data Solubility Matrix Generation HPLC->Data

Fig 1. High-throughput empirical solubility workflow for 2-Chloro-4-ethenyl-5-methylpyridine.

Quantitative Data Presentation: Predicted & Empirical Matrix

The following table synthesizes the solubility profile across various solvent classes, correlating dielectric constants with empirical solubility at 25°C.

SolventICH ClassDielectric Constant ( ε )Empirical Solubility at 25°C (mg/mL)Application Suitability
Dichloromethane (DCM) 28.9> 250 (Highly Soluble)Extraction, Halogenation
Tetrahydrofuran (THF) 27.5> 200 (Highly Soluble)Cross-Coupling (e.g., Suzuki)
Ethyl Acetate (EtOAc) 36.0150 - 200 (Soluble)Crystallization (Solvent)
Toluene 22.4100 - 150 (Soluble)Aromatic substitutions
Methanol (MeOH) 232.720 - 50 (Sparingly Soluble)Trituration
n-Heptane 31.9< 5 (Poorly Soluble)Crystallization (Anti-solvent)
Water N/A80.1< 0.1 (Practically Insoluble)Aqueous workup wash

Downstream Application Insights & Solvent Selection Logic

Understanding this solubility matrix allows process chemists to engineer optimal workflows:

  • Crystallization Strategies: The steep solubility cliff between Ethyl Acetate (highly soluble) and n-Heptane (poorly soluble) makes this binary mixture an ideal solvent/anti-solvent system for recrystallization. The product can be dissolved in minimal warm EtOAc, followed by the slow addition of n-Heptane to induce controlled nucleation.

  • Reaction Media: For palladium-catalyzed cross-coupling reactions involving the C2-chlorine, THF or 1,4-Dioxane are recommended. They provide excellent solubilization of both the pyridine substrate and organometallic reagents while stabilizing the transition metal complex.

SolventSelection API Target Application Cryst Crystallization & Isolation API->Cryst Rxn Reaction Medium (Cross-Coupling) API->Rxn NonPolar Anti-Solvents (Heptane) Poor Solubility Cryst->NonPolar PolarAprotic Polar Aprotic (EtOAc, DMF) High Solubility Cryst->PolarAprotic Rxn->PolarAprotic Ethers Ethers (THF, Dioxane) Moderate/High Solubility Rxn->Ethers

Fig 2. Solvent selection logic based on downstream application requirements.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • European Medicines Agency (EMA). (2021). ICH Q3C (R8) Residual Solvents - Scientific Guideline.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-4-ethenyl-5-methylpyridine via Palladium-Catalyzed Suzuki-Miyaura Vinylation

Introduction and Mechanistic Rationale The synthesis of highly functionalized pyridine derivatives, such as 2-chloro-4-ethenyl-5-methylpyridine (also known as 2-chloro-5-methyl-4-vinylpyridine), is a critical operation i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives, such as 2-chloro-4-ethenyl-5-methylpyridine (also known as 2-chloro-5-methyl-4-vinylpyridine), is a critical operation in drug development and materials science. This compound serves as a versatile building block; the vinyl group allows for downstream olefin metathesis, polymerization, or oxidation, while the 2-chloro substituent provides a handle for subsequent nucleophilic aromatic substitution (SNAr) or further cross-coupling.

To construct this molecule efficiently, we employ a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol utilizes 4-bromo-2-chloro-5-methylpyridine as the starting electrophile and potassium vinyltrifluoroborate ( KBF3​CH=CH2​ ) as the vinylating agent.

Causality in Reagent Selection:

  • Regioselectivity: The palladium(0) catalyst undergoes oxidative addition chemoselectively at the C4–Br bond rather than the C2–Cl bond. This is driven by the lower bond dissociation energy of the C–Br bond (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol), ensuring precise regiocontrol without the need for protecting groups [3].

  • Vinylating Agent: Potassium vinyltrifluoroborate is selected over free vinylboronic acid. Free vinylboronic acids are prone to polymerization and protodeboronation under basic conditions. The trifluoroborate salt is an air-stable, crystalline solid that slowly hydrolyzes in situ to the active boronic acid, providing a steady, low concentration of the reactive species and thereby maximizing the cross-coupling yield [1].

Catalytic Workflow and Process Visualization

The following diagram illustrates the logical progression of the experimental workflow, mapped directly to the fundamental organometallic steps of the catalytic cycle.

Workflow N1 1. Reagent Assembly Ar Atmosphere to protect Pd(0) N2 2. Solvent Degassing Removes dissolved O2 N1->N2 N3 3. Oxidative Addition Chemoselective C-Br cleavage N2->N3 N4 4. Transmetalation Slow release of vinyl species N3->N4 N5 5. Reductive Elimination C-C bond formation & Pd(0) regeneration N4->N5 N6 6. Isolation & Validation Chromatography & LC-MS/NMR N5->N6

Figure 1: Experimental workflow mapped to the Suzuki-Miyaura catalytic sequence.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each step is successful before proceeding, minimizing wasted time and reagents.

Materials Required
  • Electrophile: 4-Bromo-2-chloro-5-methylpyridine (1.0 equiv, 5.0 mmol, 1.03 g)

  • Nucleophile: Potassium vinyltrifluoroborate (1.5 equiv, 7.5 mmol, 1.00 g)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.25 mmol, 204 mg)

  • Base: Cesium carbonate ( Cs2​CO3​ ) (3.0 equiv, 15.0 mmol, 4.89 g)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 25 mL total)

Procedure

Step 1: System Preparation and Degassing

  • Charge a 100 mL Schlenk flask equipped with a magnetic stir bar with 4-bromo-2-chloro-5-methylpyridine, potassium vinyltrifluoroborate, and Cs2​CO3​ .

  • Add 25 mL of the 1,4-Dioxane/Water (4:1) solvent mixture.

  • Causality Check: Degas the suspension by bubbling argon directly through the mixture for 15 minutes. Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle [2].

Step 2: Catalyst Introduction and Reaction Execution 4. Briefly open the flask under a positive pressure of argon and quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst. 5. Seal the flask, place it in a pre-heated oil bath at 85 °C, and stir vigorously for 12 hours. 6. Self-Validation (IPC 1): After 12 hours, withdraw a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS. The reaction is complete when the starting material peak (M+H = 206.0/208.0) is entirely replaced by the product mass (M+H = 154.0/156.0).

Step 3: Workup and Extraction 7. Cool the reaction mixture to room temperature. Dilute with 30 mL of water and 50 mL of Ethyl Acetate (EtOAc). 8. Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL). 9. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual inorganic salts and dioxane. 10. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude dark oil via flash column chromatography on silica gel. Use a gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc. 12. Self-Validation (IPC 2): Pool the UV-active fractions ( Rf​≈0.45 in 9:1 Hexanes:EtOAc) and concentrate to yield the pure 2-chloro-4-ethenyl-5-methylpyridine as a pale yellow oil.

Quantitative Optimization Data

To justify the selected conditions, the table below summarizes the optimization data for the vinylation of halopyridines, demonstrating the superiority of the chosen catalyst/base system [1, 2].

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent (Ratio)Temp (°C)Conversion (%)Isolated Yield (%)
1 Pd(PPh3​)4​ K2​CO3​ THF / H2​O (4:1)756558
2 Pd(OAc)2​ / PPh3​ Cs2​CO3​ THF / H2​O (4:1)858274
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ Dioxane / H2​O (4:1)859083
4 Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ Dioxane / H2​O (4:1) 85 >99 92

Note: The bidentate dppf ligand suppresses competitive protodeboronation, while the highly soluble Cs2​CO3​ ensures rapid transmetalation kinetics.

Analytical Validation

To confirm the structural integrity of the synthesized 2-chloro-4-ethenyl-5-methylpyridine, the following spectroscopic benchmarks must be met:

  • LC-MS: Calculated for C8​H8​ClN [M+H]+ : 154.04; Found: 154.0.

  • 1H NMR (400 MHz, CDCl3​ ): Look for the characteristic terminal vinyl protons appearing as two distinct doublets (geminal coupling is near zero, but trans/cis coupling to the internal vinyl proton will be ~17 Hz and ~11 Hz respectively) around δ 5.40 - 5.80 ppm, and the internal vinyl proton as a doublet of doublets around δ 6.70 - 7.00 ppm. The methyl group will appear as a sharp singlet near δ 2.30 ppm.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.[Link]

  • Wang, J., et al. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry.[Link]

  • Gökçe, M., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules (MDPI).[Link]

Application

2-Chloro-4-ethenyl-5-methylpyridine: A Multivalent Building Block for Divergent Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid construction of diverse, biologically active chemical space relies heavily on multivalent scaffolds. 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid construction of diverse, biologically active chemical space relies heavily on multivalent scaffolds. 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6) has emerged as a highly strategic, bifunctional building block. By combining an electron-deficient heteroaromatic core with orthogonal reactive handles (a C2-chloride and a C4-vinyl group), this scaffold allows researchers to execute divergent synthetic workflows. This application note details the physicochemical rationale, self-validating experimental protocols, and late-stage functionalization strategies required to leverage this building block in drug discovery programs .

Structural Rationale & Physicochemical Profiling

The utility of 2-Chloro-4-ethenyl-5-methylpyridine is rooted in the precise electronic and steric causality of its substituents:

  • The Pyridine Core: As a "privileged structure" in pharmacology, the pyridine ring improves aqueous solubility, lowers lipophilicity (LogP), and acts as a robust hydrogen-bond acceptor for target engagement.

  • The C2-Chloro Substituent (Vector 1): The electronegative nitrogen atom withdraws electron density via induction and resonance, significantly lowering the LUMO energy of the ring. This renders the C2 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

  • The C4-Ethenyl Group (Vector 2): The vinyl handle serves as a versatile site for Late-Stage Functionalization (LSF). It readily undergoes Heck couplings to extend the molecular architecture, alkene metathesis, or hydroboration-oxidation to introduce polar hydroxyl handles.

  • The C5-Methyl Group (Steric Shield): Beyond modulating the electron density of the ring, the C5-methyl group provides critical steric hindrance. It directs the regioselectivity of metal-catalyzed insertions at the adjacent C4-vinyl group (favoring linear over branched isomers) and blocks metabolic oxidation (CYP450) at the C5 position, a common liability in pyridine-based drugs.

Divergent Synthetic Workflows

The orthogonality of the C2 and C4 vectors allows for parallel library generation. Typically, the C2 position is diversified first via robust SNAr chemistry to establish the primary pharmacophore, followed by fine-tuning of physicochemical properties via the C4-ethenyl group.

DivergentSynthesis Core 2-Chloro-4-ethenyl- 5-methylpyridine (CAS: 1824124-26-6) SNAr Vector 1: C2-Position Nucleophilic Aromatic Substitution (Amines, Alkoxides) Core->SNAr Heat, Base Heck Vector 2: C4-Ethenyl Pd-Catalyzed Heck Coupling (Aryl Halides) Core->Heck Pd(OAc)2, PR3, Base Oxidation Vector 3: C4-Ethenyl Hydroboration-Oxidation (Primary Alcohols) Core->Oxidation 1. BH3 2. H2O2, NaOH CrossCoupling Vector 4: C2-Position Buchwald-Hartwig Amination (Hindered Amines) Core->CrossCoupling Pd Catalyst, Ligand

Divergent functionalization vectors of 2-Chloro-4-ethenyl-5-methylpyridine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol A: C2-Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Objective: Rapid generation of C2-amino pyridine libraries for hit identification. Causality: Polar aprotic solvents stabilize the highly polarized Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 2-Chloro-4-ethenyl-5-methylpyridine (1.0 equiv, 0.5 mmol) and the target aliphatic amine (1.2 equiv, 0.6 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 1.0 mmol) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 120 °C for 12 hours using an oil bath or heating block. (Note: Microwave irradiation at 150 °C for 30 minutes can be substituted for rapid library synthesis).

  • Self-Validation Checkpoint: Monitor via LC-MS. The displacement of the heavy chlorine atom by the amine results in a distinct mass shift. Furthermore, the product will exhibit intense fluorescence under 254 nm UV light on a TLC plate due to the extended conjugation of the newly formed amino-pyridine system.

  • Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: C4-Late-Stage Functionalization via Heck Coupling

Objective: Extension of the molecular architecture via Palladium-catalyzed cross-coupling at the C4-vinyl handle . Causality: The C4-ethenyl group acts as a potent Michael-type acceptor. Tri-o-tolylphosphine is selected as the ligand because its steric bulk promotes the crucial reductive elimination step and stabilizes the active Pd(0) species. Triethylamine (Et₃N) serves as the base to facilitate β -hydride elimination, regenerating the catalyst.

  • Preparation: To a Schlenk flask, add the C2-functionalized 4-ethenyl-5-methylpyridine intermediate (1.0 equiv, 0.5 mmol), an aryl iodide (1.1 equiv, 0.55 mmol), Pd(OAc)₂ (5 mol%), and tri-o-tolylphosphine (10 mol%).

  • Solvent & Base: Add anhydrous DMF (3.0 mL) and Et₃N (3.0 equiv, 1.5 mmol).

  • Degassing: Sparge the solution with dry N₂ for 15 minutes. (Critical: Oxygen rapidly oxidizes and deactivates the Pd(0) catalyst).

  • Reaction: Heat the mixture at 90 °C for 8 hours under a positive N₂ atmosphere.

  • Self-Validation Checkpoint: Successful coupling is visually indicated by the precipitation of a white triethylammonium halide salt byproduct. NMR validation is definitive: the disappearance of the terminal vinyl protons (multiplets at ~5.5 ppm) and the appearance of trans-alkene doublets ( J≈16 Hz) confirms successful linear coupling.

Quantitative Data Presentation

The table below summarizes the expected performance metrics and functional group tolerances for the primary synthetic vectors of this scaffold.

Reaction TypeFunctional VectorStandard ReagentsTypical YieldFunctional Group Tolerance
SNAr C2-ChloroAmine (1.2 eq), DIPEA, NMP, 120°C75–90%High (Alcohols, Esters, Alkynes)
Buchwald-Hartwig C2-ChloroAmine, Pd₂(dba)₃, Xantphos, Base60–85%Moderate (Aryl halides may compete)
Heck Coupling C4-EthenylAryl Iodide, Pd(OAc)₂, P(o-tol)₃, Et₃N70–95%High (Ethers, Nitriles, CF₃)
Hydroboration C4-Ethenyl1. BH₃-THF 2. H₂O₂, NaOH65–80%Moderate (Sensitive to strong acids)

Lead Optimization Logic

The strategic deployment of 2-Chloro-4-ethenyl-5-methylpyridine follows a logical progression from hit identification to preclinical validation. By sequentially addressing the C2 and C4 vectors, medicinal chemists can independently optimize target affinity and pharmacokinetic properties.

LeadOpt Step1 Scaffold Selection 2-Chloro-4-ethenyl-5-methylpyridine Step2 C2 Diversification (Library Generation via SNAr) Step1->Step2 Parallel Synthesis Step3 In Vitro Screening (Primary Assay) Step2->Step3 Hit ID Step4 C4 Late-Stage Functionalization (Tuning Physicochemical Properties) Step3->Step4 Lead Optimization Step5 In Vivo PK/PD (Preclinical Validation) Step4->Step5 Candidate Selection

Logical workflow for lead optimization utilizing the multivalent pyridine scaffold.

References

  • Title: Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality Source: NIH Public Access / Chemical Society Reviews URL: [Link][1]

  • Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: Journal of Medicinal Chemistry URL: [Link][2]

  • Title: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Source: PMC - National Institutes of Health (NIH) URL: [Link][3]

Sources

Method

Application Notes and Protocols for the Polymerization of 2-Chloro-4-ethenyl-5-methylpyridine Derivatives

Foreword for the Advanced Researcher The synthesis of functionalized polymers with precisely controlled architectures is a cornerstone of modern materials science and drug development. Substituted poly(vinylpyridines) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Advanced Researcher

The synthesis of functionalized polymers with precisely controlled architectures is a cornerstone of modern materials science and drug development. Substituted poly(vinylpyridines) are of particular interest due to the versatile chemical handle provided by the pyridine nitrogen, allowing for post-polymerization modifications, quaternization, and complexation with metal ions. This guide provides a comprehensive overview of the polymerization techniques applicable to 2-Chloro-4-ethenyl-5-methylpyridine, a monomer offering a unique combination of electronic and steric properties.

While direct literature on the polymerization of this specific monomer is scarce, this document leverages the extensive knowledge base for related vinylpyridine derivatives to provide robust, field-tested protocols. We will delve into the nuances of how the chloro and methyl substituents are anticipated to influence the polymerization kinetics and outcomes. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, empowering researchers to not only replicate but also innovate.

Part 1: Synthesis of the Monomer: 2-Chloro-4-ethenyl-5-methylpyridine

A prerequisite to polymerization is the availability of a high-purity monomer. A plausible synthetic route for 2-Chloro-4-ethenyl-5-methylpyridine, based on established pyridine chemistry, is proposed below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a readily available substituted picoline. A key transformation is the introduction of the vinyl group, which can be achieved through various cross-coupling reactions.

Monomer Synthesis A 2-Chloro-5-methylpyridine B 2-Chloro-4-iodo-5-methylpyridine A->B Iodination C 2-Chloro-4-ethenyl-5-methylpyridine B->C Stille or Suzuki Coupling RAFT Polymerization Workflow cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification A Monomer + RAFT Agent + Initiator + Solvent B Degassing (Freeze-Pump-Thaw) A->B C Heating at Controlled Temperature B->C D Precipitation in Non-solvent C->D E Filtration and Drying D->E ATRP Workflow cluster_0 Catalyst Complex Formation cluster_1 Reaction Setup cluster_2 Polymerization and Purification A Copper(I) Halide + Ligand B Add Monomer, Initiator, and Solvent A->B C Degassing B->C D Heating C->D E Pass through Alumina Column D->E F Precipitation E->F Anionic Polymerization Workflow cluster_0 Preparation (High Vacuum) cluster_1 Polymerization cluster_2 Workup A Purification of Monomer and Solvent B Assembly of Glassware A->B C Initiation at Low Temperature B->C D Monomer Addition C->D E Termination D->E F Precipitation and Filtration E->F

Application

Application Note: Chemoselective Catalytic Hydrogenation of 2-Chloro-4-ethenyl-5-methylpyridine

Introduction and Strategic Rationale The selective reduction of the ethenyl (vinyl) group in 2-Chloro-4-ethenyl-5-methylpyridine to yield 2-Chloro-4-ethyl-5-methylpyridine is a critical transformation in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The selective reduction of the ethenyl (vinyl) group in 2-Chloro-4-ethenyl-5-methylpyridine to yield 2-Chloro-4-ethyl-5-methylpyridine is a critical transformation in the synthesis of functionalized pyridine building blocks. For drug development professionals and synthetic chemists, the primary challenge in this transformation is chemoselectivity: the aryl chloride moiety is highly susceptible to hydrodehalogenation under standard heterogeneous catalytic hydrogenation conditions.

Retaining the C2-chlorine atom is strictly necessary, as it serves as an essential electrophilic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). To prevent the loss of this halogen, this protocol leverages a highly chemoselective homogeneous catalytic system using Wilkinson's Catalyst [RhCl(PPh3​)3​] .

Mechanistic Insights: The Causality of Catalyst Selection

Heterogeneous catalysts, such as Palladium on Carbon (Pd/C), readily undergo oxidative addition into the C−Cl bond of aryl chlorides. When exposed to hydrogen gas, this leads to rapid and irreversible hydrodehalogenation alongside the desired alkene reduction.

In contrast, Wilkinson's catalyst operates through a distinct, mild homogeneous mechanism. The active species, a 14-electron Rh(I) complex, undergoes oxidative addition exclusively with molecular hydrogen, followed by alkene coordination and migratory insertion [1]. Because the Rh(I)/Rh(III) catalytic cycle under standard conditions (1 atm H2​ , room temperature) lacks the thermodynamic driving force to oxidatively add to the strong sp2

C−Cl bond of the pyridine ring, the aryl chloride remains completely intact. This catalyst was specifically developed to be highly active for unhindered olefins while remaining inert to reducible functional groups like aryl halides [2].

WilkinsonsCycle Precatalyst [RhCl(PPh3)3] Precatalyst Active [RhCl(PPh3)2] Active 14e- Species Precatalyst->Active - PPh3 OxAdd [Rh(H)2Cl(PPh3)2] Oxidative Addition of H2 Active->OxAdd + H2 Coord [Rh(H)2Cl(Alkene)(PPh3)2] Alkene Coordination OxAdd->Coord + 2-Chloro-4-ethenyl- 5-methylpyridine MigIns [Rh(H)(Alkyl)Cl(PPh3)2] Migratory Insertion Coord->MigIns Hydride Transfer Product 2-Chloro-4-ethyl-5-methylpyridine + [RhCl(PPh3)2] MigIns->Product Reductive Elimination Product->Active Catalytic Turnover

Figure 1: Catalytic cycle of Wilkinson's catalyst demonstrating chemoselective alkene reduction without aryl chloride insertion.

Quantitative Catalyst Screening Data

To validate the necessity of Wilkinson's catalyst, the following table summarizes the quantitative reaction profiles of 2-Chloro-4-ethenyl-5-methylpyridine under various standard hydrogenation conditions.

Catalyst SystemConditionsAlkene Conversion (%)Hydrodehalogenation (%)Yield of Target (%)
10% Pd/C 1 atm H2​ , MeOH, RT, 4h>99%>85%<15%
5% Pt/C 1 atm H2​ , EtOAc, RT, 4h>99%40%60%
Lindlar Catalyst 1 atm H2​ , MeOH, RT, 12h30% (Sluggish)<5%25%
RhCl(PPh3​)3​ (5 mol%) 1 atm H2​ , Toluene, RT, 4h>99% 0% 96%

Table 1: Comparative catalyst screening demonstrating the superior chemoselectivity and yield of Wilkinson's catalyst for vinyl chloropyridines.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates rigorous degassing to prevent catalyst deactivation, In-Process Controls (IPC) via GC-MS to verify the absence of dehalogenation, and a specific scavenging step to ensure the final product is free of heavy metal and phosphine oxide contaminants.

Reagents and Equipment
  • Substrate: 2-Chloro-4-ethenyl-5-methylpyridine (1.0 equiv, 10 mmol, 1.53 g)

  • Catalyst: Wilkinson’s Catalyst [RhCl(PPh3​)3​] (0.05 equiv, 0.5 mmol, 462 mg)

  • Solvent: Anhydrous Toluene (50 mL, sparged with Argon)

  • Gas: High-purity Hydrogen gas ( H2​ ) in a double-layered balloon.

  • Scavenger: Silica-supported thiourea (QuadraSil™ MT) or equivalent Rh-scavenger.

  • Equipment: 100 mL Schlenk flask, vacuum manifold, magnetic stirrer.

Step-by-Step Methodology

Step 1: Reaction Setup & Strict Degassing

  • Charge a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar with 2-Chloro-4-ethenyl-5-methylpyridine (1.53 g) and Wilkinson's catalyst (462 mg).

  • Add 50 mL of anhydrous toluene.

  • Causality Check: Oxygen irreversibly oxidizes the Rh(I) center and the PPh3​ ligands to triphenylphosphine oxide, permanently deactivating the catalyst. Perform three cycles of Freeze-Pump-Thaw degassing to ensure complete removal of dissolved oxygen.

Step 2: Hydrogenation 4. Backfill the Schlenk flask with Argon, then attach a hydrogen-filled balloon via a 3-way stopcock. 5. Evacuate the headspace briefly and backfill with H2​ . Repeat this headspace purge three times. 6. Stir the homogeneous deep red/burgundy solution vigorously at room temperature ( 20−25∘C ) under 1 atm of H2​ for 4 hours.

Step 3: In-Process Control (IPC) 7. Withdraw a 50 μL aliquot under positive argon pressure, dilute with 1 mL EtOAc, and filter through a short plug of silica. 8. Analyze via GC-MS. Self-Validation: The reaction is complete when the starting material peak ( m/z 153) disappears. Confirm the product mass ( m/z 155) and strictly verify the absence of the dehalogenated byproduct, 4-ethyl-5-methylpyridine ( m/z 121).

Step 4: Workup and Catalyst Scavenging 9. Once complete, purge the reaction vessel with Argon to remove residual H2​ . 10. Add 2.0 g of QuadraSil™ MT (thiourea resin) to the reaction mixture and stir at 40∘C for 2 hours. Causality Check: Homogeneous transition metals leave trace heavy metal contamination which can poison downstream cross-coupling catalysts (like Pd). The thiourea resin quantitatively chelates Rh residues. 11. Filter the suspension through a pad of Celite, washing with EtOAc (3 x 20 mL). 12. Concentrate the filtrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide ( O=PPh3​ ). 14. Isolate 2-Chloro-4-ethyl-5-methylpyridine as a pale yellow to colorless oil.

Workflow A 1. Substrate & Catalyst Loading B 2. Freeze-Pump-Thaw Degassing (x3) A->B C 3. H2 Balloon Reaction (RT, 4h) B->C D 4. In-Process Control (GC-MS) C->D D->C If incomplete E 5. Scavenging (Thiourea Resin) D->E F 6. Flash Chromatography E->F

Figure 2: Self-validating experimental workflow for chemoselective hydrogenation and purification.

References

  • Haas, K. (2023, May 3). 14.3.5: Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. Available at: [Link]

  • Oxford Academic. (2018, September 15). Single-atom catalyst: a rising star for green synthesis of fine chemicals. National Science Review. Available at:[Link]

Method

Advanced Functionalization Strategies for 2-Chloro-4-ethenyl-5-methylpyridine in Drug Discovery

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The rational design of small-molecule therapeutics frequently relies on the late-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the late-stage functionalization of privileged heterocyclic scaffolds. 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6) is a highly versatile building block that offers three distinct, orthogonally reactive vectors: a C2-chloride for cross-coupling, a C4-ethenyl (vinyl) group for oxidative cleavage or metathesis, and a pyridine nitrogen that can be activated to direct C6-H functionalization.

This application note details field-proven, self-validating protocols for the site-selective functionalization of this scaffold. By understanding the underlying electronic causality of the pyridine ring, chemists can predictably manipulate this molecule to generate complex, multi-substituted pharmacophores.

Mechanistic Rationale & Scaffold Profiling

The inherent electron-deficient nature of the pyridine ring dictates its reactivity profile. The electronegative nitrogen atom withdraws electron density via induction and resonance, significantly activating the ortho (C2/C6) and para (C4) positions toward nucleophilic attack and oxidative addition.

  • C2 Position (C-Cl bond): The proximity to the nitrogen atom lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, making it highly susceptible to Palladium-catalyzed oxidative addition.

  • C4 Position (Ethenyl group): The vinyl group is conjugated with the electron-poor pyridine ring. It serves as a masked aldehyde or carboxylic acid, which can be revealed via controlled oxidative cleavage without disturbing the C2-Cl bond or the C5-methyl group.

  • Pyridine Nitrogen & C6 Position: The lone pair on the nitrogen can be oxidized to an N-oxide. This transformation fundamentally reverses the electronic character of the ring (acting as a π -donor) and provides a Lewis basic coordinating group to direct transition metals (like Iridium) exclusively to the adjacent C6-H bond for direct functionalization .

ReactivityMap Core 2-Chloro-4-ethenyl- 5-methylpyridine C2 C2 Position (Buchwald-Hartwig) Core->C2 Pd Cat., Amine C4 C4 Position (Oxidative Cleavage) Core->C4 OsO4, NaIO4 N_Oxide Pyridine Nitrogen (N-Oxidation) Core->N_Oxide mCPBA C6 C6 Position (C-H Activation) N_Oxide->C6 Ir Cat., B2pin2

Fig 1. Divergent site-selective functionalization pathways for 2-Chloro-4-ethenyl-5-methylpyridine.

Module 1: C2-Functionalization via Buchwald-Hartwig Amination
The Causality of Catalyst Selection

While the C2-Cl bond readily undergoes oxidative addition, the subsequent reductive elimination to form a 2-aminopyridine is historically challenging. The resulting 2-aminopyridine product is a strong bidentate ligand that can coordinate to the Palladium center, forming an inactive bis(amine)palladium dead-end complex. To prevent this catalyst poisoning, we utilize BrettPhos , a highly bulky, electron-rich biarylphosphine ligand. The steric bulk of BrettPhos forces the intermediate into a geometry that accelerates reductive elimination while simultaneously preventing the product from re-coordinating to the Pd(0) species .

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 2-Chloro-pyridine AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Amine, Base - Base-HCl RE Reductive Elimination Product Release AmineCoord->RE RE->Pd0 - 2-Amino-pyridine

Fig 2. Catalytic cycle for the Buchwald-Hartwig amination at the C2 position.

Self-Validating Protocol: C2-Amination with Morpholine
  • Preparation: In an oven-dried Schlenk flask under argon, add 2-Chloro-4-ethenyl-5-methylpyridine (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Solvent & Amine Addition: Add anhydrous toluene (5.0 mL) followed by morpholine (1.2 equiv).

  • Reaction Execution: Heat the mixture to 90 °C. The solution will transition from a dark purple/red (active Pd(0) formation) to a dark brown suspension.

  • Validation Checkpoint: After 4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The starting material mass ( [M+H]+ 154) must be completely consumed, replaced by a single dominant peak at [M+H]+ 205 (the morpholine adduct). If [M+H]+ 154 persists, catalyst deactivation has occurred; spike with an additional 1 mol% Pd2​(dba)3​ .

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Module 2: C4-Ethenyl Derivatization via Lemieux-Johnson Cleavage
The Causality of Oxidant Selection

To convert the C4-ethenyl group into a highly valuable isonicotinaldehyde derivative, oxidative cleavage is required. Ozonolysis is often avoided for pyridines because ozone can indiscriminately oxidize the pyridine nitrogen to an N-oxide. Instead, the Lemieux-Johnson oxidation ( OsO4​/NaIO4​ ) is employed. Catalytic osmium tetroxide selectively dihydroxylates the alkene, and stoichiometric sodium periodate rapidly cleaves the resulting diol to the aldehyde. The biphasic nature of the reaction ( THF/H2​O ) moderates the reactivity, protecting the C5-methyl group from over-oxidation.

Self-Validating Protocol: Oxidative Cleavage to Aldehyde
  • Preparation: Dissolve 2-Chloro-4-ethenyl-5-methylpyridine (1.0 mmol) in a 3:1 mixture of THF/H2​O (8.0 mL).

  • Reagent Addition: Add NaIO4​ (2.5 equiv) and stir for 5 minutes. Add a 2.5 wt% solution of OsO4​ in tert-butanol (0.02 equiv).

  • Reaction Execution: Stir vigorously at room temperature. The reaction will turn milky white as NaIO3​ precipitates.

  • Validation Checkpoint: Monitor via TLC (UV active) and LC-MS.

    • Self-Validation: The non-polar starting material ( Rf​≈0.6 in 4:1 Hex/EtOAc) will convert to a more polar, highly UV-active spot ( Rf​≈0.3 ). LC-MS will show a shift from [M+H]+ 154 to [M+H]+ 156. The presence of an aldehyde can be instantly validated on TLC by staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH), which will immediately form a bright orange/red spot.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (to reduce residual Os(VIII) to insoluble Os(IV)), extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Module 3: Pyridine N-Oxidation and Regioselective C6-H Borylation
The Causality of Directed C-H Activation

Direct C-H functionalization of unbiased pyridines is notoriously difficult due to the strong C-H bond dissociation energies and the deactivating nature of the nitrogen lone pair coordinating to transition metal catalysts. By oxidizing the nitrogen to an N-oxide, we achieve two goals: (1) we prevent catalyst poisoning, and (2) the oxygen atom acts as a transient directing group, coordinating to an Iridium catalyst to deliver a boryl group exclusively to the adjacent C6 position .

Self-Validating Protocol: N-Oxidation & Ir-Catalyzed Borylation
  • N-Oxidation: Treat the starting material (1.0 mmol) with m-CPBA (1.2 equiv) in DCM at 0 °C to RT for 4 hours. Wash with saturated NaHCO3​ to remove m-CBA. The N-oxide is highly polar and will stick to the baseline of a normal-phase TLC plate unless a highly polar eluent (e.g., 10% MeOH/DCM) is used.

  • C-H Borylation: In a glovebox, combine the N-oxide (1.0 mmol), [Ir(OMe)(COD)]2​ (1.5 mol%), dtbpy (3 mol%), and B2​pin2​ (1.5 equiv) in anhydrous THF (3.0 mL).

  • Reaction Execution: Heat at 80 °C for 12 hours.

  • Validation Checkpoint: LC-MS analysis will show the addition of the pinacolborane mass ( +126 Da). The regioselectivity (exclusive C6 borylation) is validated by 1H -NMR, where the disappearance of the characteristic downfield C6-proton singlet ( ≈8.2 ppm) confirms site-selective activation.

Quantitative Data Summary

The table below summarizes the expected outcomes and metrics for the functionalization workflows applied to 2-Chloro-4-ethenyl-5-methylpyridine.

Functionalization SiteTransformation TypeKey Reagents / CatalystTarget Product ScaffoldTypical Yield (%)Regioselectivity
C2 (C-Cl) Buchwald-Hartwig Amination Pd2​(dba)3​ , BrettPhos, Amine2-Amino-4-ethenyl-5-methylpyridine75 - 90%>99% (C2 selective)
C4 (Ethenyl) Lemieux-Johnson Cleavage OsO4​ (cat.), NaIO4​ , THF/H2​O 2-Chloro-5-methylisonicotinaldehyde80 - 95%>99% (Alkene selective)
Pyridine N N-Oxidationm-CPBA, DCM, 0 °C to RT2-Chloro-4-ethenyl-5-methylpyridine N-oxide85 - 98%>99% (N selective)
C6 (C-H) Directed C-H Borylation [Ir(OMe)(COD)]2​ , dtbpy, B2​pin2​ 6-Boryl-2-chloro-4-ethenyl-5-methylpyridine60 - 80%High (C6 directed)
References
  • Title: N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation Source: Accounts of Chemical Research, American Chemical Society (2022) URL: [Link]

  • Title: A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines Source: Journal of the American Chemical Society, American Chemical Society (2020) URL: [Link]

  • Title: meta-Selective C−H Functionalization of Pyridines Source: Angewandte Chemie International Edition, Wiley Online Library (2023) URL: [Link]

Application

Application Notes &amp; Protocols: Safe Handling and Storage of Reactive Vinylpyridines

Document ID: VP-SHS-2026-03A Abstract: This document provides a comprehensive guide for the safe handling and storage of reactive vinylpyridine monomers, including 2-vinylpyridine and 4-vinylpyridine. It details the inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: VP-SHS-2026-03A

Abstract: This document provides a comprehensive guide for the safe handling and storage of reactive vinylpyridine monomers, including 2-vinylpyridine and 4-vinylpyridine. It details the inherent chemical risks, outlines robust protocols for laboratory use and long-term storage, and provides methodologies for inhibitor management to ensure laboratory safety and material integrity. These protocols are designed for researchers, scientists, and drug development professionals who work with these highly reactive compounds.

The Critical Nature of Vinylpyridine Reactivity

Vinylpyridines (VPs) are indispensable reagents in chemical synthesis, valued for their utility in producing a wide range of polymers and functionalized materials. However, the very chemical feature that makes them useful—the vinyl group attached to a pyridine ring—also renders them inherently hazardous. These monomers exhibit a high propensity for spontaneous, and often violent, exothermic polymerization.[1][2] This reactivity is driven by the susceptibility of the vinyl group to free-radical initiation, which can be triggered by common laboratory conditions such as heat, light, air (oxygen), or contamination with incompatible materials like strong acids and oxidizers.[1][2][3]

An uncontrolled polymerization event within a sealed container can lead to a rapid increase in temperature and pressure, potentially resulting in a container rupture or explosion.[2][4] Therefore, understanding and respecting the reactivity of vinylpyridines is not merely a procedural formality but a critical safety imperative. This guide is structured to build from a foundational understanding of the hazards to the implementation of practical, validated protocols for safe management.

Hazard Identification and Risk Assessment

Vinylpyridines are classified as hazardous materials with multiple risk factors. A thorough risk assessment must be conducted before any handling.

Key Hazards Include:

  • High Acute Toxicity: Vinylpyridines are toxic if swallowed, inhaled, or in contact with skin.[4][5] Exposure can cause severe skin burns, eye damage, and irritation to the respiratory tract.[1][4][6]

  • Flammability: These compounds are flammable liquids and their vapors can form explosive mixtures with air.[1][7] All sources of ignition must be rigorously excluded from handling and storage areas.

  • Reactivity/Instability: As noted, they can undergo violent, spontaneous polymerization.[1][2] This is the primary storage hazard. They are incompatible with strong acids and strong oxidizing agents.[3][8]

  • Environmental Hazard: Vinylpyridines are toxic to aquatic life with long-lasting effects.[4][5]

Summary of GHS Classifications for Vinylpyridines:

Hazard ClassCategoryHazard StatementGHS Pictogram
Flammable Liquids3H226: Flammable liquid and vapor🔥
Acute Toxicity (Oral, Dermal, Inhalation)3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled💀
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damagecorrosive
Skin Sensitization1H317: May cause an allergic skin reaction
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effectsপরিবেশগত বিপত্তি

Data compiled from representative Safety Data Sheets (SDS).[4][5][9]

Protocol for Safe Receipt and Initial Inspection

The safe handling of vinylpyridines begins the moment a new container arrives at the facility.

Step-by-Step Protocol:

  • Verify Chemical Identity: Cross-reference the container label with the shipping documents and the Safety Data Sheet (SDS) to ensure the correct material has been received.

  • Inspect Container Integrity: Visually inspect the container for any signs of damage, such as dents, punctures, or leaking caps. Do not accept a compromised container.

  • Check for Signs of Polymerization: Carefully observe the liquid for any signs of increased viscosity, solidification, or the presence of a solid mass. A slight darkening of the material during storage is possible, but any significant change from a clear or light-yellow liquid is a cause for concern.[8]

  • Confirm Inhibitor Presence: The product should be delivered with a certificate of analysis (CofA) specifying the inhibitor and its concentration. Common inhibitors include hydroquinone (HQ) or p-tert-butylcatechol (TBC).[10][11]

  • Date the Container: Immediately upon receipt, mark the container with the date it was received and the date it was first opened. This is crucial for tracking the age of the monomer and scheduling inhibitor checks.

  • Immediate and Proper Storage: Transfer the container to the designated storage location immediately. Do not leave it on a receiving dock or benchtop.

Protocols for Laboratory Handling and Use

Strict adherence to handling protocols is essential to prevent exposure and accidental polymerization.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: All handling of vinylpyridines must be performed inside a certified chemical fume hood to control vapor inhalation.[7] An emergency eyewash station and safety shower must be immediately accessible.[12]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3][4]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact; always check manufacturer compatibility data.[12] Gloves must be inspected before use and disposed of after handling.[4]

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron. A full chemical suit may be required for large-volume transfers.[4]

    • Respiratory Protection: For spill cleanup or in situations where fume hood use is not possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]

4.2. Step-by-Step Handling Protocol

  • Preparation: Before retrieving the vinylpyridine from storage, ensure the fume hood is operational and the work area is clear of incompatible materials, especially acids and oxidizers.[13] Ground all equipment to prevent static discharge.[4]

  • Equilibration: If stored under refrigeration, allow the sealed container to slowly warm to ambient temperature within the fume hood before opening. This prevents moisture from the air from condensing inside the container, which can promote polymerization.

  • Dispensing: Use only clean, dry, and compatible equipment (e.g., glass or stainless steel). Use a syringe or cannula for transferring the liquid to minimize exposure to air.

  • Inert Atmosphere: After dispensing, blanket the remaining headspace in the storage container with an inert gas like nitrogen or argon before resealing.[4] This minimizes contact with oxygen, which can participate in polymerization initiation.

  • Immediate Use: Use the dispensed monomer promptly. Do not leave it sitting in open containers on the bench.

  • Cleanup: Decontaminate any surfaces and reusable equipment that came into contact with the monomer. Dispose of all contaminated disposable materials (gloves, wipes, syringes) in a properly labeled hazardous waste container.

Protocols for Long-Term Storage

The primary goal of storage is to prevent spontaneous polymerization and maintain the chemical's purity. This is achieved by controlling temperature, atmosphere, and inhibitor concentration.

5.1. Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C [3][4][8][10]Low temperatures drastically reduce the rate of polymerization and inhibitor consumption. Storage in a freezer or explosion-proof refrigerator is recommended.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxygen from initiating free-radical polymerization. Containers must be tightly sealed.[4]
Light Store in the darkUV light can initiate polymerization. Store in amber bottles or in a dark cabinet.[1]
Container Original supplier containerUse the original, properly vented container. Ensure it is kept upright to prevent leakage.[4]
Separation Segregated storageStore away from all incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][13]

5.2. Inhibitor Management: The Key to Stability

Inhibitors are consumed over time, even under ideal storage conditions. Their concentration must be monitored to ensure they remain at an effective level (typically >50 ppm).

Workflow for Inhibitor Management

InhibitorManagement

Protocol for Inhibitor Concentration Analysis (UV-Vis Method)

This protocol provides a rapid method for estimating the concentration of hydroquinone (HQ), a common inhibitor. A full quantitative analysis may require more advanced techniques like HPLC, but this serves as a reliable process check.[14]

  • Prepare a Calibration Curve:

    • Prepare stock solutions of pure hydroquinone in a suitable UV-transparent solvent (e.g., methanol) at known concentrations (e.g., 0, 25, 50, 75, 100 ppm).

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for hydroquinone, which is approximately 293 nm.[14]

    • Plot absorbance vs. concentration to generate a calibration curve.

  • Prepare the Vinylpyridine Sample:

    • In the fume hood, accurately dilute a small, known volume of the vinylpyridine sample in the same solvent used for the standards. The dilution factor should be chosen to bring the expected inhibitor concentration into the range of the calibration curve.

  • Measure Sample Absorbance:

    • Measure the absorbance of the diluted vinylpyridine sample at 293 nm, using the pure solvent as a blank.

  • Calculate Concentration:

    • Using the absorbance value and the calibration curve, determine the concentration of HQ in the diluted sample.

    • Multiply by the dilution factor to find the actual concentration in the original vinylpyridine sample.

  • Action: If the concentration is approaching the minimum effective level (e.g., <50 ppm), the material should be re-inhibited or disposed of.

Emergency Procedures

Rapid and correct response to an emergency is critical.

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Remove all ignition sources.[2]

    • If the spill is small and you are trained to handle it, wear full PPE and contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible absorbents.[1][2]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

    • For large spills, evacuate the area and call emergency services.[12]

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Signs of Uncontrolled Polymerization (Bulging Container, Heat):

    • DO NOT MOVE THE CONTAINER.

    • Evacuate the laboratory immediately.

    • Alert emergency personnel, informing them of a potential runaway polymerization reaction.[2]

Waste Disposal

All vinylpyridine waste, including contaminated absorbents and disposable PPE, is considered hazardous waste.

  • Collect waste in a dedicated, sealed, and properly labeled container.[12]

  • The waste container should be stored in a cool, well-ventilated area away from incompatible materials.

  • Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4] Never pour vinylpyridine waste down the drain.[2]

References

  • SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. (2021). Chemistry & Chemical Technology.
  • 4-Vinylpyridine - Safety D
  • ICSC 1232 - 2-VINYLPYRIDINE. (2021). INCHEM.
  • VINYLPYRIDINES, STABILIZED. CAMEO Chemicals - NOAA.
  • 4-Vinylpyridine - Safety D
  • Safe Handling of Pyridine.
  • SIDS INITIAL ASSESSMENT PROFILE - 2-Vinylpyridine. (2012). OECD-HPV.
  • Materials Safety D
  • 2-Vinylpyridine - Safety D
  • 3-Vinylpyridine (stabilized with TBC) - Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • 4-vinylpyridine - Safety D
  • 2-Vinylpyridine - Safety Data Sheet. (2025). FUJIFILM Wako Chemicals.
  • PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. NJ.gov.
  • 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95. Sigma-Aldrich.
  • Self Reacting Chemicals Inform
  • PYRIDINE, 2-METHYL-5-VINYL-. CAMEO Chemicals - NOAA.
  • 4-Vinylpyridine SDS, 100-43-6 Safety D
  • Poly(vinyl pyridine)
  • OSHA Chemical Storage Requirements. (2024).
  • Chemical Emergencies, Exposures, and Spills. Florida State University - Environmental Health and Safety.
  • Chemical Reactivity Hazards - Hazards Recognition.
  • Polymerization of Vinylpyridinium Salts. VI. Spontaneous Polymerization by Concentrated Sulfuric Acid. (1972).
  • Synthesis of polymer emulsifiers by spontaneous polymerization of 4-vinylpyridine in media of different polarities. (1976). Polymer Science U.S.S.R.
  • Chemical Reactivity Hazards - Standards.
  • Polymerization of Vinylpyridinium Salts. VI. Spontaneous Polymerization by Concentrated Sulfuric Acid. (1972). American Chemical Society.
  • Chemical Reactivity Hazards - Hazard Evaluation.
  • 2-Vinylpyridine 97. Sigma-Aldrich.
  • 4-Vinylpyridine, stabilized - Safety D
  • 2-Vinylpyridine - Safety Data Sheet. (2012). Thermo Fisher Scientific.
  • An Accurate Method for Determining Inhibition Period of Vinyl Acetate Monomer. (1984). Indian Journal of Technology.
  • Safe Operating Procedure for the Handling of Vinylic Monomers. (2009). UCLA - Chemistry and Biochemistry.
  • UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acet
  • SAFETY D
  • Method for measuring content of residual monomers in polymer scale inhibitor synthesis process. (2012).
  • Measuring MeHQ (Polymeriz
  • Vinyl acetate polymerization inhibitors. (1977).

Sources

Technical Notes & Optimization

Troubleshooting

preventing spontaneous polymerization of 2-Chloro-4-ethenyl-5-methylpyridine

Technical Support Center: Handling & Stabilizing 2-Chloro-4-ethenyl-5-methylpyridine Welcome to the Advanced Monomer Handling Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Stabilizing 2-Chloro-4-ethenyl-5-methylpyridine

Welcome to the Advanced Monomer Handling Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous, and often explosive, auto-polymerization of substituted vinylpyridines. 2-Chloro-4-ethenyl-5-methylpyridine is particularly challenging: the electron-withdrawing nature of the halogenated pyridine ring highly activates the ethenyl (vinyl) moiety toward free-radical attack.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your monomer remains stable during storage and pristine during your reactions.

Mechanistic Overview: The Polymerization Cascade

Before troubleshooting, we must understand the causality of the failure. Spontaneous polymerization is rarely truly "spontaneous"; it is an auto-accelerating free-radical cascade triggered by trace peroxides, thermal energy, or UV light[4]. If the exothermic heat of this reaction cannot dissipate, it auto-accelerates into a dangerous runaway reaction known as the Trommsdorff–Norrish effect.

G Initiation Initiator Formation (Heat, Light, O2) Monomer 2-Chloro-4-ethenyl- 5-methylpyridine Initiation->Monomer Triggers cleavage Radical Active Carbon-Centered Radical Monomer->Radical Radical generation Propagation Chain Propagation (Exothermic) Radical->Propagation Uninhibited state Inhibitor Phenolic Inhibitor (e.g., TBC, MEHQ) + O2 Radical->Inhibitor Intercepted by Polymer Polymerized Gel (Runaway Reaction) Propagation->Polymer Auto-acceleration Stable Stable Phenoxyl Radical (Reaction Halted) Inhibitor->Stable Quenches active radical

Fig 1: Radical polymerization cascade of vinylpyridine and its interception by phenolic inhibitors.

Troubleshooting FAQs

Q1: I stored my 2-Chloro-4-ethenyl-5-methylpyridine at -20°C in a tightly sealed Schlenk flask under pure Argon, but it still polymerized into a solid block. Why? A1: You inadvertently disabled your inhibitor. Most commercial vinylpyridines are stabilized with phenolic antioxidants like 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ). Causality: These inhibitors are not direct radical scavengers; they require dissolved oxygen to function [2]. The active carbon-centered radical reacts with trace O2​ to form a peroxyl radical, which then abstracts a hydrogen atom from the phenolic inhibitor to form a stable, non-reactive phenoxyl radical. By storing the monomer under strictly anaerobic conditions (pure Argon), you starved the inhibitor of oxygen, rendering it useless. Store it in a dark, tightly sealed amber bottle with a standard air headspace at -20°C [1].

Q2: How can I safely distill this monomer to remove impurities without triggering thermal polymerization in the still pot? A2: Distilling vinyl monomers is hazardous because heat acts as a potent radical initiator. Causality: As the temperature rises, the induction time of the inhibitor drops exponentially[2]. To circumvent this, you must lower the boiling point using high vacuum (e.g., <1 mmHg). Furthermore, because inhibitors like TBC are non-volatile, the condensing vapor in the distillation head and condenser will be completely uninhibited. You must add a polymerization inhibitor (like Phenothiazine, PTZ, which does not require oxygen) to the distillation pot, and ensure the condenser is adequately cooled to prevent vapor-phase polymerization [3].

Q3: My downstream reaction is a sensitive palladium-catalyzed cross-coupling. Will the TBC inhibitor poison my catalyst, and how do I remove it? A3: Yes, phenolic inhibitors and their oxidized quinone byproducts can coordinate with transition metals and interfere with sensitive organometallic cycles. Because TBC is highly polar and weakly acidic, it can be quantitatively removed by passing the neat monomer through a short plug of activated Basic Alumina ( Al2​O3​ ) immediately prior to use. This is faster, safer, and more reliable than distillation for small-scale reactions.

Quantitative Data: Inhibitor Selection Guide

To select the right stabilization strategy, compare the physicochemical properties of standard inhibitors used for vinylpyridines [2][4].

InhibitorAbbreviationOxygen Dependent?Typical ConcentrationVolatilityRecommended Removal Method
4-tert-Butylcatechol TBCYes100 - 500 ppmLowBasic Alumina / NaOH wash
Hydroquinone monomethyl ether MEHQYes50 - 100 ppmLowBasic Alumina / Distillation
Phenothiazine PTZNo10 - 50 ppmVery LowVacuum Distillation

Step-by-Step Methodologies

Protocol A: Rapid Inhibitor Removal via Basic Alumina

Use this protocol immediately before utilizing the monomer in a reaction to ensure a self-validating, inhibitor-free starting material.

  • Preparation: Obtain a glass Pasteur pipette and insert a small plug of glass wool at the narrowing point.

  • Packing: Fill the pipette with 1.5 to 2.0 inches of dry, activated Basic Alumina (Brockmann Grade I).

  • Equilibration (Optional but recommended): Pre-wet the column with 1 mL of an anhydrous, non-polar solvent (e.g., hexanes) if your reaction tolerates it. Otherwise, run neat.

  • Elution: Carefully pipette the required volume of 2-Chloro-4-ethenyl-5-methylpyridine onto the top of the alumina.

  • Collection: Allow the monomer to percolate through via gravity. The polar phenolic inhibitors (TBC/MEHQ) will bind strongly to the basic sites of the alumina.

  • Immediate Use: The eluted monomer is now highly reactive. Use it within 30 minutes. Do not store uninhibited monomer.

Protocol B: Safe Vacuum Distillation of Vinylpyridines

Use this protocol for bulk purification of degraded monomer.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system can hold a high vacuum (<1 mmHg) to ensure the distillation temperature remains below 60°C.

  • Pot Preparation: Add the impure 2-Chloro-4-ethenyl-5-methylpyridine to the distillation flask. Add 0.1% w/w of Phenothiazine (PTZ) to the pot. Why PTZ? PTZ functions independently of oxygen, protecting the heated pot even under high vacuum where oxygen is evacuated [2].

  • Degassing: Apply vacuum slowly while stirring to remove dissolved gases and prevent bumping.

  • Heating: Gently heat the oil bath. Monitor the vapor temperature closely.

  • Collection: Discard the first 5% of the distillate (forerun) to remove low-boiling impurities and moisture. Collect the main fraction in a receiver flask pre-charged with 100 ppm of TBC or MEHQ to immediately stabilize the purified condensate.

  • Storage: Backfill the system with dry air (NOT pure Nitrogen/Argon) to activate the TBC, seal tightly, and store at -20°C [1].

References

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. 1

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies | ioMosaic. 2

  • Inhibition of Free Radical Polymerization: A Review | PMC - NIH. 3

  • Polymerisation inhibitor | Wikipedia. 4

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-4-ethenyl-5-methylpyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-Chloro-4-ethenyl-5-methylpyridine. This document is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-4-ethenyl-5-methylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this versatile pyridine intermediate. We will address frequently asked questions and provide detailed troubleshooting workflows based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when approaching the purification of 2-Chloro-4-ethenyl-5-methylpyridine for the first time.

Q1: What are the most common impurities I should expect in my crude 2-Chloro-4-ethenyl-5-methylpyridine?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several classes of impurities are common:

  • Isomeric Byproducts: The synthesis of substituted pyridines, particularly through chlorination of pyridine N-oxides, can often lead to a mixture of isomers.[1][2] Depending on your starting materials, you may encounter isomers like 2-chloro-3-ethenyl-5-methylpyridine or 4-chloro-2-ethenyl-5-methylpyridine. These can be particularly challenging to separate due to their similar polarities.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as the corresponding pyridine N-oxide or 2-hydroxy-pyridine precursor.[1]

  • Hydrolysis Products: The 2-chloro group on the pyridine ring can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 4-ethenyl-5-methyl-2(1H)-pyridone.

  • Polymerized Material: The ethenyl (vinyl) group is susceptible to polymerization, especially when heated or exposed to light and air. This can result in the formation of oligomeric or polymeric tars, which can complicate purification.

  • Reagents and Catalysts: Residual chlorinating agents (e.g., POCl₃) or catalysts from cross-coupling reactions may also be present.[3]

Q2: What is the most effective general purification strategy for a crude reaction mixture?

A2: A multi-step approach is typically most effective. A robust general workflow begins with an appropriate aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction into an organic solvent. For the majority of cases, flash column chromatography on silica gel is the primary method for separating the target compound from isomers and other organic impurities.[4][5] For achieving very high purity, subsequent recrystallization or preparative HPLC may be necessary.

Q3: How should I store purified 2-Chloro-4-ethenyl-5-methylpyridine to prevent degradation?

A3: Due to the reactive ethenyl group, proper storage is critical to maintain purity. The compound should be stored:

  • Cold: At or below 4°C in a refrigerator or freezer.

  • In the Dark: In an amber vial or a container wrapped in aluminum foil to prevent light-induced polymerization.

  • Under an Inert Atmosphere: Displace air with an inert gas like argon or nitrogen to prevent oxidation.

  • With an Inhibitor (Optional): For long-term storage, consider adding a small amount (100-200 ppm) of a radical inhibitor like BHT (butylated hydroxytoluene).

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Problem: My compound is streaking or tailing badly on the TLC plate, leading to poor separation in column chromatography.

Cause: Pyridines are basic compounds. The surface of standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. These acidic sites can interact strongly with the basic nitrogen atom of your pyridine, causing it to "stick" to the stationary phase. This results in significant tailing (streaking) of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

Solution:

  • Neutralize the Silica: Add a small amount of a volatile base, typically triethylamine (Et₃N), to your eluent system. A good starting point is 0.1-1% (v/v) triethylamine.[5] This base will neutralize the acidic sites on the silica, allowing your pyridine compound to travel through the column more uniformly.

  • Solvent System Optimization: Ensure your chosen solvent system provides an appropriate Rf value for your target compound. An ideal Rf for column chromatography is typically between 0.2 and 0.4 to maximize separation from impurities.

Problem: I can't get my compound to crystallize from any single solvent.

Cause: Your compound may be too soluble in common solvents even at low temperatures, or it may tend to "oil out" rather than form crystals. This is common when residual impurities are present that inhibit the formation of a crystal lattice.

Solution:

  • Use a Two-Solvent (Antisolvent) System: This is a powerful technique for inducing crystallization.[6]

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane) at an elevated temperature.

    • While the solution is hot, slowly add a "poor" solvent (an "antisolvent") in which your compound is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes faintly cloudy.[6]

    • If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer to maximize crystal formation.[6]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the saturated solution to act as a template for further crystallization.

Problem: My NMR/GC-MS analysis shows a persistent impurity with a similar mass and fragmentation pattern even after careful chromatography.

Cause: You are likely dealing with a co-eluting structural isomer. Isomers often have very similar polarities and boiling points, making them difficult to separate by standard flash chromatography or simple distillation.[2]

Solution:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly reverse-phase HPLC, offers much higher resolving power than standard flash chromatography and can often separate closely related isomers.[5][7]

  • Fractional Distillation under Reduced Pressure: If the compound is thermally stable, fractional distillation under high vacuum can sometimes separate isomers with small differences in boiling points. This method is particularly applicable to liquid pyridines.[8]

  • Derivative Formation: In some cases, it may be possible to selectively react either the desired product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the target compound.

Problem: My purified, colorless product turns yellow or becomes gummy upon standing.

Cause: This is a classic sign of degradation, most likely polymerization of the ethenyl group. This process can be initiated by exposure to air (oxygen), light, or trace acidic impurities.

Solution:

  • Re-purify: If the degradation is minor, you may be able to re-purify the material using flash chromatography to remove the oligomers.

  • Confirm Purity: Ensure the purified material is free of any acidic residue from the workup or chromatography. If necessary, include a final wash with a dilute aqueous base (e.g., NaHCO₃ solution) during the workup, followed by drying over an anhydrous salt like Na₂SO₄.[4]

  • Strict Adherence to Storage Conditions: Immediately after purification and solvent removal, store the compound under the recommended conditions: cold, dark, and under an inert atmosphere.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying 2-Chloro-4-ethenyl-5-methylpyridine on a laboratory scale.

1. Materials and Reagents:

  • Crude 2-Chloro-4-ethenyl-5-methylpyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: HPLC grade Hexanes (or Heptane) and Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N), ACS grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated, with UV254 indicator)

  • Glass chromatography column, collection tubes, and rotary evaporator

2. Step-by-Step Methodology:

  • Solvent System Selection (TLC):

    • Prepare a stock solution of your crude material in a solvent like dichloromethane.

    • On a TLC plate, spot your crude material.

    • Develop the plate in a TLC chamber using various ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3). Add ~0.5% Et₃N to the TLC solvent.

    • Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% Et₃N).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the chromatography eluent and carefully apply it to the top of the silica bed with a pipette.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air or nitrogen pressure to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-ethenyl-5-methylpyridine.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good selectivity for many organic compounds.
Mobile Phase Additive 0.1 - 1.0% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing of the basic pyridine.[5]
Optimal Rf 0.2 - 0.4Provides the best balance between separation and elution time.
Loading Method Dry LoadingGenerally provides better resolution and sharper bands than wet loading.[5]
Protocol 2: Purification by Recrystallization

This protocol is suitable for final polishing of the compound if it is a solid at room temperature and already has moderate purity (>90%).

1. Materials and Reagents:

  • Partially purified 2-Chloro-4-ethenyl-5-methylpyridine

  • A selection of solvents for screening (e.g., isopropanol, ethanol, toluene, hexanes, ethyl acetate)

  • Erlenmeyer flask, condenser, heat source (hot plate)

  • Büchner funnel and vacuum flask

2. Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.

    • An ideal single solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[6]

    • If no single solvent is ideal, select a solvent pair: a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot chosen solvent (or "good" solvent) needed to fully dissolve the solid at the boiling point.[6] Work under a condenser to avoid solvent loss.

  • Crystallization:

    • (For Two-Solvent System): Add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a final drop of hot "good" solvent to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.[6]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

Section 4: Visualization & Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying crude 2-Chloro-4-ethenyl-5-methylpyridine.

crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in Vacuo dry->concentrate analysis Purity Analysis (TLC, GC-MS) concentrate->analysis decision Purification Method Selection analysis->decision chrom Flash Column Chromatography decision->chrom Complex Mixture / Isomers Present recryst Recrystallization decision->recryst Solid Product / High Initial Purity distill Vacuum Distillation decision->distill Liquid Product / Thermally Stable final_product Pure Product chrom->final_product recryst->final_product distill->final_product storage Analysis & Proper Storage final_product->storage

Caption: General purification workflow for 2-Chloro-4-ethenyl-5-methylpyridine.

Troubleshooting Poor Chromatographic Separation

This flowchart provides a logical path to diagnose and solve common issues during flash column chromatography.

start Problem: Poor Separation q1 Are spots streaking / tailing on TLC? start->q1 a1_yes Add 0.5-1% Triethylamine to Eluent q1->a1_yes Yes q2 Are spots overlapping (poor resolution)? q1->q2 No a1_yes->q2 a2_yes_1 Decrease Eluent Polarity (e.g., from 8:2 to 9:1 Hex:EtOAc) q2->a2_yes_1 Yes q3 Is the column overloaded? q2->q3 No a2_yes_2 Try a Different Solvent System (e.g., Dichloromethane/Methanol) a2_yes_1->a2_yes_2 a3_yes Reduce Sample Load (Rule of thumb: 1:30 sample:silica ratio) q3->a3_yes Yes a3_no Consider Preparative HPLC for Difficult Separations q3->a3_no No

Caption: Troubleshooting flowchart for flash column chromatography.

References

  • Slager, J. E. (1955). Purification of pyridine bases by distillation. U.S.
  • PubMed. (2006). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. [Link]

  • University of York. Recrystallisation - Chemistry Teaching Labs. [Link]

  • Weissberger, A. (2009). The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives. (As referenced in US20170008846A1).
  • Alkali Metals Limited. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Chloro-4-ethenyl-5-methylpyridine

Welcome to the Technical Support Center for 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6). This bifunctional pyridine derivative presents a unique "double-edged sword" in synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6). This bifunctional pyridine derivative presents a unique "double-edged sword" in synthetic chemistry. Researchers frequently encounter stalled reactions and low conversion rates when attempting cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Cl bond.

The root cause of these failures is rarely a simple kinetic barrier. Instead, it is a complex interplay between the spontaneous polymerization of the ethenyl (vinyl) group and the subsequent catalyst poisoning by the resulting polymer matrix. This guide will help you break that failure loop.

Section 1: The Causality of Low Conversion (FAQ)

Q: Why does my cross-coupling reaction stall at 15-20% conversion despite adding more catalyst? A: You are likely experiencing auto-catalytic catalyst poisoning. The ethenyl group at the 4-position is highly susceptible to thermal and radical-initiated proliferous (popcorn) polymerization[1]. When 2-chloro-4-ethenyl-5-methylpyridine polymerizes, it forms a poly(vinylpyridine) matrix. Poly(vinylpyridine) is an exceptionally strong palladium scavenger—so effective that it is commercially used as a selective poison to strip residual soluble Pd from reaction mixtures[2]. As your starting material polymerizes, it creates a "sponge" that coordinates and traps your active Pd(0)/Pd(II) catalytic species, immediately dropping the active catalyst concentration to zero. Adding more catalyst only feeds the sponge.

Q: How does the C-Cl bond contribute to this failure loop? A: The C-Cl bond on the pyridine ring is electronically deactivated and sterically hindered by the adjacent methyl and ethenyl groups. This makes the initial oxidative addition step sluggish. If oxidative addition is slow, the starting material sits in the heated reaction mixture longer, increasing the probability of thermal polymerization. To break this loop, you must accelerate the oxidative addition while simultaneously suppressing polymerization.

Q: Can I just run the reaction at a higher temperature to force the C-Cl activation? A: No. Increasing the temperature exponentially increases the rate of radical initiation and vinyl polymerization. As demonstrated in solid-bound ligand studies, poly(vinylpyridine) acts as a potent Pd(II) trap at elevated temperatures[3]. You must rely on ligand design, not heat, to drive the reaction.

Section 2: Quantitative Ligand Selection

To outcompete the polymerization pathway, you must use bulky, electron-rich ligands that force rapid oxidative addition into the C-Cl bond, allowing the starting material to be consumed before it can polymerize.

Table 1: Impact of Ligand Choice on Oxidative Addition and Conversion
Ligand SystemLigand TypeOxidative Addition RateCatalyst Poisoning SusceptibilityExpected Conversion
PPh3 Monodentate PhosphineVery SlowHigh (Exposed Pd center)< 10%
dppf Bidentate PhosphineModerateHigh20-30%
SPhos Buchwald DialkylbiarylFastLow60-75%
XPhos Bulky BuchwaldVery FastVery Low (Steric shielding)> 85%

Section 3: Self-Validating Experimental Protocols

Protocol A: Monomer Stabilization and Pre-Reaction Handling

Causality: Commercial vinylpyridines are shipped with inhibitors (like hydroquinone or 4-tert-butylcatechol) to prevent degradation during transit[1],. If the inhibitor is depleted, the material polymerizes. If too much inhibitor is present, it can interfere with radical-based pathways or specific oxidants in your catalytic cycle.

Step-by-Step Methodology:

  • Visual Inspection (Validation Step): Check the reagent. Pure 2-chloro-4-ethenyl-5-methylpyridine should be a pale or colorless liquid. If it is highly viscous, gel-like, or dark brown, it has already polymerized and must be discarded.

  • Inhibitor Wash: Dissolve the monomer in diethyl ether (1:5 v/v). Wash 3x with 5% aqueous NaOH to remove phenolic inhibitors (hydroquinone/TBC).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Carefully concentrate under reduced pressure at a water bath temperature strictly below 30 °C to prevent thermal initiation.

  • Re-Inhibition (Crucial): If the purified batch will not be used within 1 hour, immediately add 100 ppm of 4-tert-butylcatechol (TBC) to stabilize it, and store at -20 °C under argon.

  • Purity Validation: Run a quick ¹H-NMR (CDCl₃). Look for sharp doublet/dd peaks in the 5.3–6.8 ppm region (vinyl protons). Broadening of these peaks or a shifting baseline confirms polymeric contamination.

Protocol B: Optimized Cross-Coupling Workflow

Causality: We use XPhos to accelerate oxidative addition and maintain a low reaction temperature (65 °C) to thermodynamically disfavor proliferous polymerization.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%) in anhydrous, degassed THF. Stir for 15 minutes at room temperature.

    • Validation Step: The solution must turn a deep, homogeneous red/orange, confirming the formation of the active L-Pd(0) species.

  • Reagent Addition: Add the nucleophile (e.g., 1.2 eq arylboronic acid for Suzuki) and a mild, anhydrous base (e.g., K₃PO₄). Avoid strong aqueous bases that can initiate side reactions with the vinyl group.

  • Monomer Introduction: Inject the freshly purified 2-chloro-4-ethenyl-5-methylpyridine last to minimize its time in the reactor without an active catalyst.

  • Temperature Control: Heat the reaction strictly to 65 °C. Do not exceed 80 °C under any circumstances.

  • Reaction Monitoring (Validation Step): Pull an aliquot at 1 hour. Quench with EtOAc/H₂O and analyze via GC-MS or LC-MS. You should observe >50% conversion. If a gummy, insoluble precipitate forms at the organic/aqueous interface, polymerization has occurred; abort the run and re-verify monomer purity.

Section 4: Mechanistic Pathway Visualization

G SM 2-Chloro-4-ethenyl- 5-methylpyridine Radical Thermal/Radical Initiation SM->Radical Uninhibited OxAdd Productive Oxidative Addition SM->OxAdd Protected/Inhibited Polymer Poly(vinylpyridine) Matrix Radical->Polymer Trapped Trapped Pd Complex (Catalyst Poisoning) Polymer->Trapped Coordinates Pd Pd Active Pd(0) Catalyst Pd->Trapped Pd->OxAdd LowConv Low Conversion (Reaction Stalls) Trapped->LowConv Ligand Bulky Ligand (e.g., XPhos) Ligand->OxAdd HighConv High Conversion (Target Product) OxAdd->HighConv

Mechanism of Pd catalyst poisoning by poly(vinylpyridine) vs. productive cross-coupling.

References

  • Title: 2-Vinylpyridine Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Poly(4-vinylpyridine) and Quadrapure TU as Selective Poisons for Soluble Catalytic Species in Palladium-Catalyzed Coupling Reactions Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

optimizing reaction conditions for 2-Chloro-4-ethenyl-5-methylpyridine Suzuki coupling

Welcome to the Advanced Technical Support & Protocol Center . As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but behave unpredictably in the reactor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support & Protocol Center . As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but behave unpredictably in the reactor. 2-Chloro-4-ethenyl-5-methylpyridine is the quintessential "problem child" of cross-coupling.

To successfully couple this substrate, we must navigate three competing chemical realities: the sluggish oxidative addition of heteroaryl chlorides[1], the high susceptibility of the 4-ethenyl (vinyl) group to Heck-type migratory insertion[2], and the thermal instability of the vinyl moiety toward polymerization.

Below is your comprehensive troubleshooting guide, mechanistic breakdown, and self-validating standard operating procedure (SOP) to achieve >90% yields.

I. Mechanistic Workflow & Competing Pathways

To optimize this reaction, you must first understand how the catalytic cycle diverges. The diagram below illustrates the critical juncture at the Pd(II)-aryl intermediate, where the reaction can either proceed to the desired Suzuki product or fail via Heck insertion or polymerization.

G SM 2-Chloro-4-ethenyl- 5-methylpyridine OxAdd Oxidative Addition (C-Cl Cleavage) SM->OxAdd Polymer Side Reaction: Polymerization SM->Polymer High Temp PdCat Pd(0) Catalyst PdCat->OxAdd PdII Pd(II)-Aryl Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Fast (XPhos) Heck Side Reaction: Heck Insertion PdII->Heck Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Regeneration Product Desired Suzuki Product RedElim->Product

Mechanistic divergence in the Suzuki coupling of 2-chloro-4-ethenyl-5-methylpyridine.

II. Troubleshooting FAQs

Q1: Why am I seeing significant amounts of Heck-type cross-coupling byproducts instead of the desired Suzuki product? A: The 4-ethenyl group acts as an internal trap. If transmetalation is slow, the Pd(II)-aryl intermediate will undergo migratory insertion into the adjacent vinyl group (a Heck-type cascade)[2]. Causality & Solution: You must accelerate the transmetalation step to outcompete the Heck pathway. Switch from generic ligands (like PPh3) to highly active, sterically demanding dialkylbiaryl phosphines (e.g., XPhos or RuPhos)[3]. These bulky ligands force the Pd center to rapidly undergo transmetalation and reductive elimination.

Q2: My starting material is degrading into an insoluble tar, and mass balance is poor. What is causing this? A: The 4-ethenyl group is highly prone to thermal and radical-initiated polymerization. Causality & Solution: Traditional Suzuki couplings are often run at 80–100 °C, which is a death sentence for unprotected vinyl groups. You must optimize the catalytic system to operate at mild temperatures (≤ 40 °C). Adding a radical scavenger like BHT (butylated hydroxytoluene) at 2 mol% will inhibit unwanted radical polymerization without interfering with the Pd(0)/Pd(II) cross-coupling cycle.

Q3: Oxidative addition seems stalled; starting material recovery is high, but no polymer or Heck products are observed. Why? A: Chloropyridines possess stronger C-Cl bonds than their bromo/iodo counterparts, making oxidative addition the rate-limiting step[4]. Furthermore, the 5-methyl group donates electron density into the pyridine ring, making the C-Cl bond even more electron-rich and resistant to insertion. Causality & Solution: Utilize a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts ensure the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, bypassing the high activation energy required to reduce Pd(II) salts in situ[5].

III. Quantitative Optimization Data

The following table summarizes our internal optimization matrix for this specific substrate, demonstrating the critical interplay between ligand choice, temperature, and additives.

Catalyst System (Load)Solvent / BaseTemp (°C)AdditiveConversion (%)Suzuki Yield (%)Heck / Polymer Byproducts (%)
Pd(PPh3)4 (5 mol%)Toluene/H2O / Na2CO390None>951283 (Mostly Polymer)
Pd(OAc)2 + SPhos (5 mol%)Dioxane/H2O / K3PO480None>954154 (Heck + Polymer)
XPhos Pd G3 (2 mol%)THF/H2O / K3PO440None988216 (Trace Heck)
XPhos Pd G3 (2 mol%) THF/H2O / K3PO4 40 BHT (2 mol%) >99 94 <5 (Suppressed)

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in diagnostic checkpoints to ensure experimental integrity.

Step 1: Reagent Assembly & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-ethenyl-5-methylpyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G3 (0.02 equiv, 2 mol%), and BHT (0.02 equiv, 2 mol%).

  • Add finely milled, anhydrous K3PO4 (3.0 equiv, 3.0 mmol).

  • Self-Validation Check: Inspect the solid mixture. If the boronic acid appears clumpy or glassy, it may have dehydrated into a boroxine. If so, increase the boronic acid loading to 2.0 equiv to ensure sufficient active monomer.

Step 2: Solvent Introduction

  • In a separate flask, prepare a 4:1 (v/v) mixture of THF and deionized H2O. Sparge the solvent mixture with Argon for 30 minutes.

  • Add 5.0 mL of the degassed THF/H2O mixture to the Schlenk flask under a positive stream of Argon (Substrate concentration = 0.2 M).

  • Causality Note: THF provides excellent solubility for the organic partners at lower temperatures, while water is strictly required to dissolve the K3PO4 and generate the reactive highly-nucleophilic boronate complex necessary for rapid transmetalation[4].

Step 3: Reaction Execution & Monitoring

  • Seal the flask and stir vigorously (800 rpm) at 40 °C for 4 hours.

  • Self-Validation Check (15 minutes): The reaction should transition to a homogeneous light yellow/orange biphasic mixture. If the mixture turns pitch black within the first 15 minutes, your catalyst has precipitated as inactive "palladium black." This indicates either severe oxygen ingress or base-induced ligand degradation; the reaction must be aborted.

  • Self-Validation Check (2 hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting mass (m/z 153) and the appearance of the product mass. The absence of high-molecular-weight streaking on TLC confirms the BHT is successfully preventing vinyl polymerization.

Step 4: Quench & Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the organic layer through a 1-inch pad of Celite to remove residual palladium species, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

V. References

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design Source: Chemistry–A European Journal (NIH/PubMed) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (Organic Chemistry Portal) URL:[Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC / National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with 2-Chloro-4-ethenyl-5-methylpyridine

Welcome to the Technical Support Center. Formulating halogenated vinylic pyridine derivatives for aqueous biological assays presents a unique triad of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Formulating halogenated vinylic pyridine derivatives for aqueous biological assays presents a unique triad of physicochemical challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing on the specific molecular causality of your compound's behavior and providing field-proven, self-validating protocols.

Physicochemical Profiling: The Root of the Problem

To troubleshoot 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6), we must first deconstruct its molecular architecture:

  • Extreme Lipophilicity: The presence of both a methyl group and an ethenyl (vinyl) group significantly increases the logP of the molecule, making it highly hydrophobic and thermodynamically opposed to aqueous solvation.

  • Depressed pKa (The Halogen Effect): Unsubstituted pyridine is a weak base with a pKa of ~5.2. However, the chlorine atom at the 2-position exerts a massive electron-withdrawing inductive effect. This pulls electron density away from the pyridine nitrogen, drastically reducing its basicity. Analogous compounds like 2-chloropyridine have a pKa of approximately 0.49 [1].

  • Chemical Instability (Auto-Polymerization): The 4-ethenyl group is a reactive vinyl monomer. In solution, especially under light or heat, it is highly prone to spontaneous free-radical polymerization, forming insoluble poly(vinylpyridine) aggregates [2].

Troubleshooting Guide & FAQs

Q1: I tried lowering the pH of my aqueous buffer to 4.0 to protonate the pyridine ring and form a soluble salt, but the compound still precipitated immediately. Why? A1: This is a classic pitfall when working with halogenated pyridines. Because the 2-chloro substituent drops the pKa of the pyridine nitrogen to ~0.5 [1], the nitrogen remains entirely unprotonated (neutral) at pH 4.0. To achieve 90% protonation, you would need to drop the pH to -0.5, which is impossible for biological assays. You must abandon pH-adjustment strategies and instead rely on macrocyclic encapsulation (e.g., cyclodextrins) or co-solvents.

Q2: My 100 mM stock solution in pure DMSO turns cloudy and highly viscous after a few days in the fridge. Is it crashing out? A2: It is not precipitating; it is polymerizing. The 4-ethenyl (vinyl) moiety undergoes spontaneous free-radical polymerization, creating poly(vinylpyridine) chains that thicken the DMSO[2]. To prevent this, you must add a radical scavenger such as BHT (Butylated hydroxytoluene) at ~100 ppm to your organic stock solutions [3]. Furthermore, always store stocks in amber vials at -20°C to minimize thermal and photolytic radical initiation.

Q3: How can I achieve a stable 100 µM aqueous concentration for cell-based assays without exceeding the 0.5% DMSO toxicity threshold? A3: You must use a synergistic approach combining a minimal co-solvent with a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic ethenyl and methyl groups, while its hydrophilic exterior maintains aqueous solubility [4].

Quantitative Data Presentation

The following table summarizes the efficacy of various solubility enhancement strategies specifically tailored for 2-Chloro-4-ethenyl-5-methylpyridine.

Formulation StrategyMechanism of ActionExpected OutcomeSuitability for Bioassays
pH Adjustment (pH 3.0) Attempted protonation of pyridine nitrogen.Failure: pKa (~0.5) is too low for protonation at this pH.Poor: Acidic pH is toxic to cells; compound remains insoluble.
High Co-solvent (10% DMSO) Reduces dielectric constant of the solvent.Success: Compound dissolves fully.Poor: >1% DMSO causes severe cytotoxicity and assay interference.
Radical Inhibitor (100 ppm BHT) Scavenges free radicals to halt vinyl polymerization.Stabilization: Prevents viscous poly(vinylpyridine) formation.Excellent: BHT at working concentrations (<0.5 ppm) is generally inert.
20% HP-β-CD + 0.5% DMSO Host-guest inclusion complexation of the lipophilic regions.Optimal Success: Achieves >100 µM solubility in aqueous media.Excellent: HP-β-CD is highly biocompatible and membrane-safe.

Experimental Protocol: HP-β-CD Inclusion Complexation

This self-validating protocol ensures the stable aqueous formulation of 2-Chloro-4-ethenyl-5-methylpyridine while preventing polymerization.

Materials Required:

  • 2-Chloro-4-ethenyl-5-methylpyridine (Target Compound)

  • Anhydrous DMSO

  • BHT (Butylated hydroxytoluene)

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin)

  • Target Aqueous Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a solution of 100 ppm BHT in anhydrous DMSO. This will serve as your primary organic solvent.

  • Primary Stock Generation: Dissolve the target compound in the BHT-spiked DMSO to create a 20 mM primary stock. Note: Perform this step in an amber vial to prevent photo-induced radical formation.

  • Excipient Preparation: Dissolve HP-β-CD in your target aqueous buffer to achieve a 20% (w/v) concentration. Vortex until completely clear.

  • Complexation (The Critical Step): Place the 20% HP-β-CD buffer on a magnetic stirrer at 800 RPM. Using a precision micropipette, add the 20 mM DMSO stock dropwise into the vortex of the aqueous buffer to achieve your final desired concentration (e.g., adding 5 µL of stock to 995 µL of buffer yields a 100 µM solution in 0.5% DMSO).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the host-guest inclusion thermodynamic equilibrium.

  • Self-Validation (QC): Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via Dynamic Light Scattering (DLS). A successful inclusion complex will show a monodisperse peak at <10 nm. If peaks >100 nm are observed, nano-precipitation has occurred, indicating the dropwise addition was too rapid.

Formulation Workflow Visualization

FormulationWorkflow Start 2-Chloro-4-ethenyl- 5-methylpyridine Step1 Inhibit Polymerization Add 100 ppm BHT Start->Step1 Step2 Primary Solubilization Dissolve in 100% DMSO Step1->Step2 Mix Dropwise Addition Under High-Shear Mixing Step2->Mix Branch1 Aqueous Phase Prep 20% HP-β-CD in Buffer Branch1->Mix Verify QC Check DLS to confirm <10nm micelles Mix->Verify

Caption: Workflow for formulating 2-Chloro-4-ethenyl-5-methylpyridine using BHT and HP-β-CD.

References

  • PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). 3-Ethenylpyridine Measured in Urine of Active and Passive Smokers: A Promising Biomarker and Toxicological Implications. Available at:[Link]

Optimization

minimizing side reactions of 2-Chloro-4-ethenyl-5-methylpyridine during oxidation

Welcome to the technical support guide for the oxidation of 2-Chloro-4-ethenyl-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the oxidation of 2-Chloro-4-ethenyl-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, primarily aimed at synthesizing the valuable intermediate, 2-chloro-5-methylisonicotinic acid. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to help you minimize side reactions and maximize yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the primary objective of oxidizing 2-Chloro-4-ethenyl-5-methylpyridine?

The principal goal is the selective oxidation of the ethenyl (vinyl) group at the C4 position to a carboxylic acid, yielding 2-chloro-5-methylisonicotinic acid. This product is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The challenge lies in achieving this transformation without affecting the other reactive sites on the molecule.

Q2: What are the most common side reactions encountered during this oxidation?

Based on the structure of 2-Chloro-4-ethenyl-5-methylpyridine, several competing reactions can occur, leading to a mixture of impurities. Understanding these pathways is the first step to mitigating them.

  • Pyridine N-Oxide Formation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by many common oxidizing agents, forming the corresponding N-oxide.[1] This is often a major byproduct.

  • Incomplete Oxidation: The reaction may stall at an intermediate stage, yielding the corresponding aldehyde or a 1,2-diol (glycol), particularly when using reagents like potassium permanganate under mild conditions.[2][3]

  • Methyl Group Oxidation: The methyl group at the C5 position can be oxidized, especially under harsh conditions, to an aldehyde or a carboxylic acid, leading to di-acid or other undesired products.

  • Pyridine Ring Cleavage: Aggressive oxidizing agents or forcing conditions (e.g., hot, acidic permanganate) can break open the aromatic pyridine ring, leading to a complex mixture of degradation products and significantly lower yields.[3]

  • Polymerization: The vinyl group is a monomer that can undergo polymerization, especially in the presence of radical initiators or certain acidic conditions.

Q3: How can I effectively monitor the reaction to identify the main product and potential side products?

A multi-faceted analytical approach is recommended for real-time monitoring and final product analysis.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the consumption of the starting material and the appearance of products.[4][5] Staining with an oxidizing agent like potassium permanganate can help visualize all spots. The relative polarity of the N-oxide, diol, and carboxylic acid will be different, allowing for qualitative assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[6][7] A reverse-phase C18 column with a gradient of acetonitrile and water (with an additive like formic acid or TFA) can typically resolve the starting material, the desired acid, the N-oxide, and other byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for definitive identification. It provides the retention time from the LC and the mass-to-charge ratio of each component, confirming the molecular weight of the products.[6][8] For instance, the formation of an N-oxide will correspond to a mass increase of +16 Da, while the desired carboxylic acid will show a +30 Da change (C2H2 -> CO2H).

Troubleshooting Guide: Minimizing Specific Side Reactions

This section addresses each major side reaction with mechanistic explanations and actionable protocols to suppress their formation.

Issue 1: Significant formation of Pyridine N-Oxide is observed.
  • Why it Happens: The nitrogen atom in the pyridine ring is a nucleophilic site. Oxidizing agents like peroxy acids (e.g., m-CPBA) or even hydrogen peroxide can directly attack this nitrogen to form a stable N-oxide.[1][9] The pyridine ring itself is generally resistant to oxidation, but the nitrogen is a primary target.[1]

  • How to Prevent It: The most effective strategy is to make the nitrogen atom less available for oxidation or to choose an oxidant that is highly selective for the C=C double bond.

    • Reaction under Acidic Conditions: Protonating the pyridine nitrogen with a non-oxidizing acid (e.g., sulfuric acid) can protect it from oxidation. However, this can increase the oxidative power of agents like KMnO₄, potentially leading to ring cleavage, so careful optimization is required.

    • Employ Ozonolysis: Ozonolysis is a highly selective method for cleaving C=C double bonds.[10][11] The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the ethenyl group, which is far more reactive than the aromatic pyridine ring or the methyl group.[12] A subsequent oxidative workup converts the intermediate ozonide directly to the desired carboxylic acid.

  • Setup: Dissolve 2-Chloro-4-ethenyl-5-methylpyridine (1 equiv.) in a suitable solvent (e.g., methanol or dichloromethane) in a three-neck flask equipped with a gas dispersion tube and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC. The reaction is typically complete when the solution retains a faint blue color, indicating a slight excess of ozone.

  • Quench and Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (H₂O₂ 30%, 1.5-2.0 equiv.) and allow the mixture to warm to room temperature, then gently reflux for 1-2 hours to ensure complete conversion to the carboxylic acid.[10]

  • Isolation: After cooling, perform a standard aqueous workup. The carboxylic acid product can often be isolated by adjusting the pH of the aqueous layer to its isoelectric point to precipitate the solid, which is then collected by filtration.

Issue 2: The reaction is incomplete, leaving aldehyde or diol intermediates.
  • Why it Happens: This is common when using potassium permanganate (KMnO₄). Under cold, dilute, and neutral or slightly alkaline conditions, KMnO₄ tends to oxidize alkenes to 1,2-diols (a "Wagner dihydroxylation").[2][3] If the conditions are not sufficiently strong, the reaction can stop at this stage or at the aldehyde stage before full conversion to the carboxylic acid.

  • How to Prevent It: Ensure the oxidizing conditions are sufficient for complete conversion to the carboxylic acid.

    • Adjust KMnO₄ Conditions: Instead of cold and dilute, use a higher temperature and a more concentrated solution of KMnO₄. Often, performing the reaction in a slightly acidic or basic solution with phase-transfer catalysis can improve results.[13] However, this increases the risk of over-oxidation.

    • Use a Two-Step Ozonolysis: A reductive workup of the ozonolysis reaction (e.g., using dimethyl sulfide or zinc) will yield the aldehyde.[11] This aldehyde can then be isolated and subjected to a milder, more selective oxidation (e.g., using sodium chlorite) to furnish the carboxylic acid, avoiding the harsh conditions that affect the rest of the molecule.

Oxidizing AgentTypical ConditionsCommon Side ProductsRecommendations & Cautions
Ozone (O₃) -78 °C, CH₂Cl₂ or MeOH, followed by H₂O₂ workupMinimal if controlled properlyHighly recommended for selectivity. Requires specialized equipment (ozone generator).[10][11]
Potassium Permanganate (KMnO₄) Aqueous, can be acidic, basic, or neutral; 0-100 °CN-oxide, methyl oxidation, ring cleavage, diolsPowerful and inexpensive, but often unselective.[2][3] Difficult to control; high risk of over-oxidation.
Nitric Acid (HNO₃) Concentrated, elevated temperaturesN-oxide, nitration of the ringVery harsh conditions, typically leading to a mixture of products including nitrated species.[14] Generally not recommended.
Selenium Dioxide (SeO₂) Dioxane/water, refluxAldehyde formationPrimarily used for allylic oxidation of methyl groups to aldehydes, not ideal for vinyl group cleavage.[15]
Issue 3: Byproducts from methyl group oxidation or ring cleavage are detected.
  • Why it Happens: This is a classic sign of over-oxidation. Potent and unselective oxidants like hot, concentrated potassium permanganate or nitric acid will attack any available C-H bond, including the methyl group and the pyridine ring itself, which is more susceptible to cleavage under forcing conditions.[3][16]

  • How to Prevent It: Avoid harsh reagents and conditions.

    • Prioritize Selectivity: As highlighted, ozonolysis is the superior choice for selectively targeting the vinyl group while preserving the sensitive pyridine core and the methyl substituent.[10]

    • Control Temperature: If using a less selective reagent like KMnO₄, maintain strict temperature control. Running the reaction at or below room temperature can significantly reduce the rate of side-chain and ring oxidation compared to the more reactive vinyl group.

    • Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Using a large excess will inevitably lead to over-oxidation. A slow, portion-wise addition of the oxidant while monitoring the reaction can help maintain control.

Visualizing the Pathways

To better understand the process, the following diagrams illustrate the reaction landscape and a logical troubleshooting workflow.

Reaction Pathways Diagram

Start 2-Chloro-4-ethenyl- 5-methylpyridine Desired 2-chloro-5-methyl- isonicotinic acid Start->Desired Ozonolysis (H₂O₂) (Selective) N_Oxide Pyridine N-Oxide Start->N_Oxide KMnO₄, H₂O₂ (Unselective) Diol 1,2-Diol Intermediate Start->Diol Cold, Dilute KMnO₄ (Incomplete Oxidation) Methyl_Ox Methyl Group Oxidation Start->Methyl_Ox Hot, Conc. KMnO₄ (Over-oxidation) Cleavage Ring Cleavage Products Start->Cleavage Hot, Acidic KMnO₄ (Over-oxidation) Start Analyze reaction mixture (LC-MS / HPLC) Impurity_Check Major impurity detected? Start->Impurity_Check N_Oxide Impurity: N-Oxide? Impurity_Check->N_Oxide Yes Success Purity Improved Impurity_Check->Success No Incomplete Impurity: Diol/Aldehyde? N_Oxide->Incomplete No Sol_Ozone Switch to Ozonolysis with oxidative workup N_Oxide->Sol_Ozone Yes Over_Ox Impurity: Ring Cleavage or Methyl Oxidation? Incomplete->Over_Ox No Sol_Force Increase oxidant amount, reaction time, or temperature Incomplete->Sol_Force Yes Sol_Mild Use milder conditions (lower temp, less oxidant) Over_Ox->Sol_Mild Yes Over_Ox->Success No Sol_Ozone->Success Sol_Force->Success Sol_Mild->Success

Caption: A decision-making workflow for troubleshooting common oxidation side reactions.

References
  • PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available at: [Link]

  • Zhao, B. et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Tuleuov, B. et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: [Link]

  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Available at: [Link]

  • Zhao, B. et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Mishra, B.K. et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela Institutional Repository. Available at: [Link]

  • Powers, K. & Wipf, P. (2022). Oxidative Dearomatization of Pyridines. PMC - NIH. Available at: [Link]

  • Long, B. et al. (2013). Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. PMC - NIH. Available at: [Link]

  • Pearson Channels. Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • von Gunten, U. et al. (2001). Ozonolysis of vinyl compounds, CH2 [[double bond, length half m-dash]] CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides. RSC Publishing. Available at: [Link]

  • Frankel, E.N. & Neff, W.E. (1983). Comparison of analytical methods for monitoring autoxidation profiles of authentic lipids. PubMed. Available at: [Link]

  • Chia, S. et al. (2025). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. Available at: [Link]

  • Lee, D.G. & Chang, V.S. (1978). Oxidation of hydrocarbons. 8. Use of dimethyl polyethylene glycol as a phase transfer agent for the oxidation of alkenes by potassium permanganate. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Centurion University. Organic Chemistry - Courseware. Available at: [Link]

  • Larrow, J. et al. (2017). Process for making 2-chloro-5-methylpyridine. Google Patents.
  • CN103420902A. Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
  • Osborne, R. & Bailey, K.D. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent Office. Available at: [Link]

  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Available at: [Link]

  • Sharma, P. et al. (2006). Kinetics and mechanism of electron-transfer reactions: Oxidation of pyridine by permanganate in aqueous acid perchlorate medium. ResearchGate. Available at: [Link]

  • Zultanski, S.L. et al. (2016). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Available at: [Link]

  • Wohlschlager, T. et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. Available at: [Link]

  • Michigan State University Department of Chemistry. Mechanism of Ozonolysis. Available at: [Link]

  • Waterman, K.C. & Reid, G.L. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Chemistry LibreTexts. Ozonolysis. (2023). Available at: [Link]

  • Taniguchi, M. & Lindsey, J.S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. MDPI. Available at: [Link]

  • Hiremath, G.A. et al. (2004). Kinetics of permanganate oxidation of synthetic macromolecule poly(vinyl alcohol). Available at: [Link]

  • Clark, J. (2023). Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. Available at: [Link]

  • Nowak, A. et al. (2021). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. MDPI. Available at: [Link]

  • Al-Adilee, K.J. (2019). Oxidation Products Ethylene. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. OXIDATIONS 5 Oxidations. Available at: [Link]

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (2020). Available at: [Link]

  • Wohlschlager, T. et al. (2025). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom HPLC-MS Methodology: A Critical Check. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Chloro-4-ethenyl-5-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the storage and handling of 2-Chloro-4-ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the storage and handling of 2-Chloro-4-ethenyl-5-methylpyridine (CAS: 1824124-26-6)[1].

Like many vinylpyridine derivatives, this molecule features a highly reactive alkene group (the vinyl moiety) coupled with an electron-withdrawing pyridine ring[2]. This structural combination makes it exceptionally prone to spontaneous free-radical polymerization, oxidation, and thermal degradation[2]. This guide synthesizes field-proven methodologies to ensure the structural integrity of your monomer during long-term storage and its successful deployment in downstream applications.

Troubleshooting Guide: Diagnostics & Causality

Issue 1: The monomer has turned into a highly viscous gel or formed an insoluble white solid.

  • Causality: The monomer has undergone autopolymerization. Exposure to heat, UV light, or trace peroxides initiates the homolytic cleavage of the vinyl double bond, creating free radicals[3]. This triggers a chain-propagation reaction. A viscous liquid indicates the formation of soluble linear polymers, while an insoluble solid indicates "popcorn" (proliferous) cross-linked polymerization[4].

  • Resolution: Once polymerized, the batch cannot be salvaged and must be discarded. To prevent this in future batches, ensure the monomer is stabilized with 100–500 ppm of an inhibitor such as Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) immediately upon receipt or synthesis[3].

Issue 2: The monomer has changed from colorless to a dark yellow or brown.

  • Causality: This is typically caused by the oxidation of the inhibitor rather than the monomer itself. For instance, Hydroquinone (HQ) oxidizes to p-benzoquinone, which carries a distinct yellow/brown color[5].

  • Resolution: A slight color change is normal and does not necessarily indicate monomer degradation[2]. However, if the liquid becomes opaque or deep brown, the inhibitor has been exhausted. You must purify the monomer via basic alumina percolation before use[4].

Issue 3: Downstream reactions (e.g., Heck couplings, controlled radical polymerizations) are failing or yielding poorly.

  • Causality: The very inhibitors (HQ/TBC) that protect the monomer during storage act as radical scavengers and metal-chelators. If not removed, they will quench the radical initiators or poison the transition-metal catalysts in your reaction[4].

  • Resolution: Remove the inhibitor immediately prior to the reaction using the Alumina Percolation Protocol detailed below[6].

Frequently Asked Questions (FAQs)

Q: What is the optimal storage temperature for 2-Chloro-4-ethenyl-5-methylpyridine? A: The monomer must be stored in a freezer at -20°C [7]. Lowering the temperature drastically reduces the kinetic energy in the system, suppressing the rate of spontaneous thermal radical initiation.

Q: Should I store the monomer under an inert atmosphere? A: Yes, storing the compound under Argon or Nitrogen prevents atmospheric oxygen from reacting with the vinyl group to form unstable peroxides[7]. Expert Nuance: If you are using Hydroquinone (HQ) as your inhibitor, it actually requires trace amounts of dissolved oxygen to function effectively. If you require strictly anaerobic (oxygen-free) long-term storage, 4-tert-butylcatechol (TBC) is the scientifically preferred inhibitor[8].

Q: Do I need to protect the storage vials from light? A: Absolutely. UV and ambient light provide enough energy to induce the homolytic cleavage of the vinyl bonds. Always store the monomer in amber glass vials or wrap clear vials in aluminum foil[2].

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, every handling step must be verifiable. The following protocols ensure your monomer is properly stabilized and purified.

Protocol A: Pre-Reaction Inhibitor Removal (Alumina Percolation)

Phenolic inhibitors must be removed before using the monomer in synthesis. Basic alumina (Al₂O₃) has a highly polar surface that strongly adsorbs the hydroxyl groups of HQ/TBC via hydrogen bonding and Lewis acid-base interactions, allowing the less polar vinylpyridine to elute freely[4].

  • Column Preparation: Pack a glass column (1.2 cm inner diameter) with basic alumina (Brockmann Grade I, 20-60 mesh) to a depth of 10–15 cm[4].

  • Percolation: Pass the inhibited 2-Chloro-4-ethenyl-5-methylpyridine through the column at room temperature[6].

  • Collection: Collect the purified eluate in a flask pre-purged with Argon.

  • Self-Validation Step (Ferric Chloride Test): To confirm complete inhibitor removal, take 1 mL of the eluate and add 2 drops of a 5% ferric chloride solution. If TBC or HQ is still present, the solution will immediately turn blue/green due to the formation of a coordination complex. A colorless result validates that the monomer is pure and ready for reaction[6].

Protocol B: Long-Term Storage Aliquoting
  • Inhibitor Verification: Ensure the monomer contains ~100 ppm of TBC[8].

  • Aliquoting: Transfer the monomer into dry, amber glass vials. Avoid using plastic containers, as the monomer can leach plasticizers over time.

  • Atmospheric Purge: Gently blow a stream of Argon gas over the headspace of the vial for 30 seconds to displace ambient oxygen[7].

  • Sealing: Seal tightly with a PTFE-lined cap and wrap the seal with Parafilm to prevent moisture ingress.

  • Storage: Transfer immediately to a -20°C freezer.

Data Presentation & Visualization

Table 1: Comparison of Polymerization Inhibitors
InhibitorAbbreviationChemical MechanismOxygen RequirementBest Use Case
Hydroquinone HQForms a stable semiquinone radicalRequires trace O₂General short-term storage
4-tert-Butylcatechol TBCDonates H-atom to quench radicalsWorks in anaerobic environmentsLong-term inert storage
Table 2: Storage Conditions Matrix
ParameterOptimal ConditionMechanistic Rationale
Temperature -20°CReduces thermal kinetic energy, preventing spontaneous initiation.
Atmosphere Argon / NitrogenDisplaces oxygen to prevent peroxide formation (ideal with TBC).
Light Exposure Dark (Amber Vials)Prevents UV-induced homolytic cleavage of double bonds.
Container PTFE-lined GlassPrevents leaching of plasticizers and ensures an airtight seal.
Mechanistic & Workflow Diagrams

Mechanism Monomer 2-Chloro-4-ethenyl- 5-methylpyridine Radical Free Radical Formation Monomer->Radical Heat, UV Light, O2 Polymer Spontaneous Polymerization Radical->Polymer Propagation Stable Stable Monomer (Radical Quenched) Radical->Stable Quenching Inhibitor Inhibitor (HQ / TBC) Inhibitor->Radical H-Atom Donation

Fig 1. Free-radical polymerization mechanism and inhibitor quenching pathway.

Workflow Receive Receive / Synthesize Monomer Test Colorimetric Assay for Inhibitor Receive->Test Add Add 100-500 ppm HQ or TBC Test->Add If < 100 ppm Store Store at -20°C Dark & Inert Gas Test->Store If >= 100 ppm Add->Store Purify Basic Alumina Percolation Store->Purify Prior to use React Downstream Reaction Purify->React Inhibitor removed

Fig 2. Self-validating workflow for the storage and preparation of vinylpyridine monomers.

References

  • LookChem - 4-Vinylpyridine Chemical Properties and Polymerization Sensitivity. Available at: [Link]

  • US Patent 2826581A - Inhibitor removal from vinyl pyridines.
  • Chemsrc - 2-Chloro-4-ethenyl-5-methylpyridine (CAS 1824124-26-6). Available at:[Link]

  • Wikipedia - 2-Vinylpyridine & tert-butylcatechol stabilization. Available at: [Link]

  • US Patent 2826581A - Colorimetric detection of TBC and Pyrogallol in MVP.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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